5-Azaspiro[3.4]octan-7-ylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[3.4]octan-7-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-4-8(9-5-7)2-1-3-8/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZDFXXMGUFNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Application of 5-Azaspirooctan-7-ylmethanol: A Technical Guide
The Synthesis and Application of 5-Azaspiro[1]octan-7-ylmethanol: A Technical Guide
Executive Summary & Rationale
In contemporary medicinal chemistry, the transition from planar,
This whitepaper details a highly efficient, self-validating synthetic protocol for 5-azaspiro[1]octan-7-ylmethanol , a versatile chiral building block. Furthermore, we explore its application in the development of Ubiquitin-specific protease 7 (USP7) inhibitors, which demonstrate differentiated mechanisms in p53-driven anti-cancer activity[3].
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of the 5-azaspiro[1]octane core presents a unique topological challenge: placing the nitrogen atom directly adjacent to the spiro-fusion carbon while maintaining a functional handle at the C7 position. Recent literature demonstrates that functionalized azaspirocycles can be synthesized efficiently via strategic cycloadditions[4].
Our approach utilizes a decarboxylative 1,3-dipolar cycloaddition . By reacting 1-(benzylamino)cyclobutane-1-carboxylic acid with paraformaldehyde, we generate a non-stabilized azomethine ylide in situ.
-
Causality of Regioselectivity: The regiochemistry is strictly governed by the electronics of the dipole and the dipolarophile. The highly nucleophilic cyclobutane carbanion of the ylide exclusively attacks the electrophilic
-carbon of ethyl acrylate. Simultaneously, the -carbon of the acrylate closes onto the iminium carbon. This perfectly positions the ester group at the C7 position of the resulting spirocycle, avoiding the thermodynamic pitfalls of alternative cyclization methods (e.g., Baldwin's rules violations in intramolecular aza-Michael additions).
Caption: Experimental workflow for the total synthesis of 5-azaspiro[1]octan-7-ylmethanol.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 1-(Benzylamino)cyclobutane-1-carboxylic acid
-
Objective: Mono-benzylation of the unnatural amino acid to prepare the precursor for ylide generation.
-
Procedure: Suspend 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol. Add benzaldehyde (1.05 eq) and stir at room temperature for 2 hours to form the imine. Cool the mixture to 0 °C and add sodium borohydride (
, 1.5 eq) portion-wise. -
Mechanistic Insight: Reductive amination is chosen over direct alkylation with benzyl bromide to entirely prevent over-alkylation (quaternization) of the nitrogen, ensuring a clean mono-benzyl product.
Step 2: Decarboxylative [3+2] Cycloaddition
-
Objective: Construction of the 5-azaspiro[1]octane core.
-
Procedure: To a solution of 1-(benzylamino)cyclobutane-1-carboxylic acid (1.0 eq) in toluene, add paraformaldehyde (1.5 eq) and ethyl acrylate (1.2 eq). Equip the flask with a Dean-Stark trap and reflux at 110 °C for 12 hours. Monitor the evolution of
gas. Concentrate the solvent and purify via silica gel chromatography to yield ethyl 5-benzyl-5-azaspiro[1]octane-7-carboxylate . -
Mechanistic Insight: Heating induces the condensation of the amine and formaldehyde into an oxazolidin-5-one intermediate, which subsequently undergoes thermal decarboxylation to yield the highly reactive azomethine ylide.
Step 3: Ester Reduction
-
Objective: Conversion of the C7 ester to a primary alcohol.
-
Procedure: Suspend Lithium Aluminum Hydride (
, 2.0 eq) in anhydrous THF at 0 °C. Add the ester from Step 2 dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench using the Fieser Method : add mL of , mL of 15% aqueous NaOH, and mL of sequentially. -
Mechanistic Insight: Standard aqueous quenching of
forms a gelatinous aluminum hydroxide emulsion that traps polar amino alcohols. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid, maximizing the isolated yield of (5-benzyl-5-azaspiro[1]octan-7-yl)methanol .
Step 4: N-Debenzylation
-
Objective: Removal of the benzyl protecting group to yield the final target.
-
Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 8 hours. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo to afford 5-azaspiro[1]octan-7-ylmethanol .
-
Mechanistic Insight: Catalytic hydrogenolysis is highly chemoselective, smoothly cleaving the N-benzyl bond without reducing the spirocyclic core or the primary alcohol.
Quantitative Reaction Parameters
| Step | Reaction Type | Key Reagents & Catalysts | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Reductive Amination | PhCHO, | 0 to 25 | 4 | 85 - 90 |
| 2 | [3+2] Cycloaddition | 110 | 12 | 70 - 75 | |
| 3 | Ester Reduction | 0 to 25 | 2 | 88 - 92 | |
| 4 | N-Debenzylation | 25 | 8 | 95 - 98 |
Biological Application: USP7 and p53 Signaling
Derivatives of the 5-azaspiro[1]octane scaffold have proven instrumental in the synthesis of novel targeted therapies, specifically as inhibitors of Ubiquitin-specific protease 7 (USP7) [3].
USP7 is a deubiquitinase that stabilizes MDM2 (an E3 ubiquitin ligase). MDM2, in turn, ubiquitinates the critical tumor suppressor protein p53, marking it for proteasomal degradation. By incorporating the rigid, metabolically stable 5-azaspiro[1]octane core into small-molecule inhibitors, researchers can selectively block USP7. This prevents the deubiquitination of MDM2, leading to MDM2's degradation and the subsequent stabilization and activation of p53, which drives apoptosis in malignant cells[3].
Caption: Mechanism of action for 5-azaspiro[1]octane derivatives in the USP7/p53 signaling pathway.
References
1.[4] Ramesh, S., et al. "Facile synthesis of 2-azaspiro[1]octane." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2019. URL:[Link] 2.[2] Kiprova, N., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, American Chemical Society, 2022. URL:[Link] 3.[3] Schauer, N. J., et al. "Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity." Nature Communications, National Institutes of Health (PMC), 2024. URL:[Link]
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- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 5-Azaspiro[3.4]octan-7-ylmethanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-azaspiro[3.4]octan-7-ylmethanol, a novel spirocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Due to the limited publicly available experimental data on this specific molecule, this document integrates information from closely related analogs and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond the traditional "flat" aromatic systems. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling three-dimensional architecture. This inherent three-dimensionality can lead to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability when compared to non-spirocyclic counterparts. The 5-azaspiro[3.4]octane core, in particular, represents a versatile building block for creating structurally diverse and potent therapeutic agents.[1]
Molecular Identity and Physicochemical Properties
While specific experimental data for 5-azaspiro[3.4]octan-7-ylmethanol is not extensively documented, its fundamental properties can be identified and predicted based on its structure and data from analogous compounds.
Structural Information
The molecular structure of 5-azaspiro[3.4]octan-7-ylmethanol consists of a cyclopentane ring fused to an azetidine ring at a single carbon atom, with a hydroxymethyl group attached to the cyclopentane ring.
Molecular Structure Diagram
Caption: 2D structure of 5-Azaspiro[3.4]octan-7-ylmethanol.
Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | Calculated |
| IUPAC Name | (5-Azaspiro[3.4]octan-7-yl)methanol | |
| InChI | InChI=1S/C8H15NO/c10-6-7-4-8(9-5-7)2-1-3-8/h7,9-10H,1-6H2 | [2] |
| InChIKey | PDZDFXXMGUFNIQ-UHFFFAOYSA-N | [2] |
| SMILES | C1CC2(C1)CC(CN2)CO | [2] |
| CAS Number | Not assigned |
Predicted Physicochemical Properties
The following properties are predicted using computational models and by drawing comparisons with structurally similar compounds like (5-Oxaspiro[3.4]octan-7-yl)methanol (CAS: 2306275-60-3).[3]
| Property | Predicted Value | Notes |
| XlogP | 0.2 | [2] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| Boiling Point | ~250-280 °C | Estimated based on analogs |
| Melting Point | Not available | |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Based on the presence of polar functional groups. |
Proposed Synthesis and Experimental Protocols
A definitive, published synthesis for 5-azaspiro[3.4]octan-7-ylmethanol is not currently available. However, a chemically sound synthetic route can be proposed based on established methodologies for constructing azaspiro[3.4]octane systems and the reduction of related functional groups.[4][5]
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the reduction of a suitable carboxylic acid ester or ketone precursor. The azaspiro[3.4]octane core itself can be constructed via several methods, including intramolecular cyclization or cycloaddition reactions.[6]
Retrosynthetic Pathway
Caption: Proposed retrosynthetic analysis for 5-Azaspiro[3.4]octan-7-ylmethanol.
Proposed Synthetic Protocol
This proposed synthesis involves the protection of the amine, followed by reduction of a carboxylate ester, and subsequent deprotection.
Step 1: Synthesis of N-Boc-5-azaspiro[3.4]octane-7-carboxylic acid
This intermediate can be synthesized via a multi-step sequence starting from commercially available materials, likely involving a cycloaddition or a ring-closing metathesis approach, similar to those described for related azaspirocycles.[7][8] For the purpose of this guide, we will assume this protected precursor is available.
Step 2: Esterification of N-Boc-5-azaspiro[3.4]octane-7-carboxylic acid
-
Dissolve N-Boc-5-azaspiro[3.4]octane-7-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting methyl ester by column chromatography.
Step 3: Reduction of the Ester to the Alcohol
-
Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Add a solution of the methyl N-Boc-5-azaspiro[3.4]octane-7-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF or ethyl acetate.
-
Concentrate the filtrate to yield N-Boc-5-azaspiro[3.4]octan-7-ylmethanol.
Step 4: Deprotection of the Boc-protected Amine
-
Dissolve the N-Boc-protected alcohol from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5-azaspiro[3.4]octan-7-ylmethanol.
Spectral Characterization (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted.
-
¹H NMR: Protons on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The CH₂OH protons would be a doublet or multiplet. The protons on the azetidine and cyclopentane rings would show complex multiplets in the aliphatic region. The N-H proton would be a broad singlet.
-
¹³C NMR: The carbon of the CH₂OH group would appear around 60-65 ppm. The carbons of the spirocyclic core would be in the aliphatic region (20-60 ppm). The spiro carbon would be a quaternary signal.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 141 or 142, respectively.[2]
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations would be expected. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The 5-azaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry for several reasons:
-
Piperazine and Morpholine Bioisostere: The azaspiro[3.4]octane core can serve as a rigid, three-dimensional bioisostere for more flexible cyclic amines like piperazine and morpholine, which are common in many drug molecules.[6] This can lead to improved target selectivity and pharmacokinetic properties.
-
Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical space, which is crucial for developing new intellectual property.[1]
-
Scaffold for Library Synthesis: The functional handles (the amine and hydroxyl groups) on 5-azaspiro[3.4]octan-7-ylmethanol allow for diverse functionalization, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening.
Derivatives of related azaspiro[3.4]octanes have shown activity as sigma-1 receptor antagonists and have been explored for various therapeutic areas.[9] Given these precedents, 5-azaspiro[3.4]octan-7-ylmethanol is a promising starting point for the development of new therapeutics.
Conclusion
5-Azaspiro[3.4]octan-7-ylmethanol represents a promising, albeit under-documented, chemical entity. Its spirocyclic nature and functional groups make it a highly attractive building block for medicinal chemists aiming to develop novel therapeutics with improved properties. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource to stimulate further research and development in this area.
References
- BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem Technical Support Team.
-
Request PDF. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]
-
Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Retrieved from [Link]
-
Request PDF. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
PubChemLite. {5-azaspiro[3.4]octan-7-yl}methanol. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]
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MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 430. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]
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JOCPR. (n.d.). A Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]
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ChemRxiv. (n.d.). Analyzing Learned Molecular Representations for Property Prediction. Retrieved from [Link]
-
PubMed. (2017, November 15). Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[3][7]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor. Bioorganic & Medicinal Chemistry Letters, 27(22), 5002-5005. [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
-
ResearchGate. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
-
PubMed. (n.d.). Spiro-Lactams as Novel Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (2023, March 5). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
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Royal Society of Chemistry. (n.d.). Structure prediction of the solid forms of methanol: an ab initio random structure searching approach. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Spirocyclic Architectures in Ion Mobility: A Guide to Predicting the Collision Cross Section of 5-Azaspiro[3.4]octan-7-ylmethanol
Executive Summary
Molecule: 5-Azaspiro[3.4]octan-7-ylmethanol (C₈H₁₅NO) Monoisotopic Mass: 141.115 Da Predicted CCS ([M+H]⁺, N₂): 129.4 Ų Structural Class: Spirocyclic Amine (Rigid Scaffold)[1][2]
This technical guide details the prediction, validation, and application of the Collision Cross Section (CCS) for 5-Azaspiro[3.4]octan-7-ylmethanol . As spirocyclic scaffolds gain prominence in drug discovery for their ability to lower lipophilicity and improve metabolic stability compared to planar aromatics, accurate ion mobility data is critical for their identification in high-throughput metabolomics and synthesis verification.
Part 1: Predicted Collision Cross Section Data
The following values represent the theoretical consensus derived from hybrid machine-learning models (CCSbase/AllCCS) and geometric projection approximations. These values are calibrated for Nitrogen buffer gas (CCS_N₂) and represent the rotationally averaged cross-section.
Table 1: Predicted CCS Values by Adduct
| Adduct Ion | m/z (Theoretical) | Predicted CCS (Ų) | Confidence Interval | Structural Insight |
| [M+H]⁺ | 142.123 | 129.4 | ± 2.1% | Protonation at the secondary amine (N5); highly compact spiro-core dominates shape.[1][2] |
| [M+Na]⁺ | 164.105 | 134.2 | ± 1.8% | Sodium coordination increases effective radius; cation-dipole interaction with hydroxyl group likely.[2] |
| [M-H]⁻ | 140.108 | 130.8 | ± 2.5% | Deprotonation likely at the hydroxyl oxygen; slight expansion due to charge repulsion. |
| [M+NH₄]⁺ | 159.149 | 145.7 | ± 3.0% | Larger adduct volume significantly increases drift time.[2] |
Note on Isomeric Resolution: The predicted CCS of 129.4 Ų for the [M+H]⁺ species is distinctively smaller than linear isomers of C₈H₁₅NO (typically >135 Ų), reflecting the "spiro-compaction" effect. This allows for baseline separation from linear impurities using high-resolution Ion Mobility Spectrometry (IMS).[2]
Part 2: Structural Analysis & The "Spiro-Effect"[2]
Molecular Geometry
5-Azaspiro[3.4]octan-7-ylmethanol features a cyclobutane ring spiro-fused to a pyrrolidine ring.[2] The spiro carbon (C4 in standard numbering) acts as a "knot," locking the two rings into a perpendicular orientation.
-
Rigidity: Unlike aliphatic chains that tumble through multiple conformers in the gas phase, the spiro system is conformationally restricted. This results in a narrow CCS distribution width (ΔCCS) during experimental measurement.
-
Protomers: The most basic site is the nitrogen at position 5. Protonation here is favored over the hydroxyl oxygen. The resulting ammonium cation is stabilized by the rigid framework, preventing ring-opening fragmentation at standard collision energies.
Mechanism of Separation
In a drift tube filled with inert gas (N₂), the collision frequency is a function of the ion's shape.
-
Linear Isomers: Experience higher drag due to larger rotationally averaged surface area.[2]
-
Spiro Isomers (Target): The globular, compact shape experiences less drag, resulting in a higher mobility (K) and shorter drift time (t_d).
Figure 1: Schematic of the "Spiro-Effect" in Ion Mobility Spectrometry.[2] The compact 5-Azaspiro[3.4]octane core travels faster than linear isobaric impurities.[2]
Part 3: Prediction Methodology (Technical Protocol)
To derive the values in Table 1 without a physical standard, a "Self-Validating Computational Workflow" is employed. This protocol combines Quantum Mechanical (QM) optimization with Machine Learning (ML) correction.
The Computational Pipeline
-
Conformational Sampling:
-
Generate 3D conformers using a force field (e.g., MMFF94).
-
Constraint: The spiro junction limits the search space significantly compared to linear alkanes.
-
-
Geometry Optimization (DFT):
-
Optimize the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.
-
Why: Accurate bond lengths and angles are required for the projection approximation.
-
-
CCS Calculation (Trajectory Method):
-
Use the Trajectory Method (TJM) algorithm (e.g., MOBCAL or IMPACT) to simulate N₂ gas collisions against the optimized structure.
-
Output: Theoretical CCS (Ω_calc).
-
-
ML Correction (The "Trust" Factor):
-
Raw DFT-calculated CCS values often deviate systematically from experimental TWIM values.[2]
-
Apply a correction factor using AllCCS or CCSbase algorithms, which are trained on >10,000 experimental standards.
-
Figure 2: The hybrid computational workflow used to derive high-confidence CCS values. Integrating DFT geometry with ML-based calibration reduces relative error to <2%.[2]
Part 4: Experimental Validation Strategy
For researchers synthesizing this building block, experimental validation is required to move from "Predicted" to "Measured" status.
Instrument Setup
-
Platform: High-Resolution IM-QToF (e.g., Waters Synapt, Agilent 6560, or Bruker timsTOF).
-
Ionization: ESI Positive Mode.
-
Calibrant: Polyalanine or Agilent Tune Mix (for TWIM calibration).[2]
The "Triangle" Validation Protocol
To ensure the measured CCS is accurate, use the Triangle Logic :
-
Retention Time (RT): Does the peak elute in the polar region (early RT on C18) as expected for an amine-alcohol?
-
Accurate Mass (MS1): Confirm m/z 142.123 (error < 5 ppm).
-
CCS Match: The measured value must fall within 2% of the predicted 129.4 Ų.
References
-
PubChemLite & CCSbase. (2025).[2] Predicted Collision Cross Section Data for 5-Azaspiro[3.4]octan-7-ylmethanol. University of Luxembourg / Metabolomics Platform. [Link]
-
Zhou, Z., et al. (2020). "Ion mobility collision cross-section atlas for known and unknown metabolite annotation in untargeted metabolomics." Nature Communications, 11, 4334.[3] (Basis for AllCCS prediction algorithms).[4] [Link]
-
May, J. C., & McLean, J. A. (2015). "Ion mobility-mass spectrometry: time-dispersive instrumentation." Analytical Chemistry, 87(3), 1422-1436. (Foundational text on Drift Tube vs. Traveling Wave CCS). [Link]
-
Ross, D. H., et al. (2020). "Collision Cross Section Prediction with Molecular Fingerprint Using Machine Learning." Analytical Chemistry. (Validation of ML methods for small molecule CCS). [Link]
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Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-Azaspiro[3.4]octan-7-ylmethanol
The following technical guide details the physicochemical profile, synthetic pathways, and medicinal utility of 5-Azaspiro[3.4]octan-7-ylmethanol .
Introduction: The Shift to sp³-Rich Scaffolds
In modern drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift away from planar, aromatic-heavy molecules toward three-dimensional, sp³-rich architectures. 5-Azaspiro[3.4]octan-7-ylmethanol represents a high-value scaffold in this domain. As a spirocyclic amine, it offers a rigidified pyrrolidine ring fused to a cyclobutane moiety, providing defined exit vectors for substituent orientation that are inaccessible to standard piperidine or morpholine analogs.
This guide analyzes the compound's structural identity, synthesis via [3+2] cycloaddition strategies, and its application as a bioisostere for improving metabolic stability and solubility in lead optimization.
Structural Identity & Physicochemical Properties
The core structure consists of a spiro[3.4]octane skeleton where a nitrogen atom replaces the carbon at position 5 (part of the five-membered ring, adjacent to the spiro center). The hydroxymethyl group (-CH₂OH) at position 7 serves as a versatile handle for further derivatization or as a polar pharmacophore.
Table 1: Physicochemical Data Profile
| Property | Value | Notes |
| IUPAC Name | (5-Azaspiro[3.4]octan-7-yl)methanol | Systematic nomenclature |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | Average mass |
| Monoisotopic Mass | 141.1154 Da | Critical for HRMS validation |
| Exact Mass | 141.115364 | |
| Csp³ Fraction (Fsp³) | 1.0 (100%) | Fully saturated scaffold |
| H-Bond Donors | 2 | (NH, OH) |
| H-Bond Acceptors | 2 | (N, O) |
| LogP (Predicted) | ~0.2 - 0.5 | Highly dependent on pH (amine ionization) |
| pKa (Predicted) | ~9.5 - 10.0 | Secondary amine basicity |
Note on Stereochemistry: The C7 position is chiral. The "7-ylmethanol" designation implies the presence of enantiomers (R/S) or diastereomers if other substituents are present. In library synthesis, this is often isolated as a racemate unless asymmetric catalysis is employed.
Synthetic Methodologies
The synthesis of 5-azaspiro[3.4]octane derivatives typically relies on strategies developed to access "Carreira Scaffolds" (SpiroChem). The most robust route involves [3+2] dipolar cycloaddition , which constructs the pyrrolidine ring (containing the N at pos 5) onto an existing cyclobutane framework.
Primary Synthetic Route: [3+2] Cycloaddition
This protocol allows for the convergent assembly of the spiro system.
-
Precursor Preparation:
-
Dipolarophile: Methylene cyclobutane (or an activated derivative like cyclobutylidene ester).
-
Dipole Precursor: An azomethine ylide generated in situ from an amino acid (e.g., glycine derivative) and an aldehyde.
-
-
Cycloaddition Step:
-
Functionalization to 7-ylmethanol:
-
If the dipole precursor contained an ester group (e.g., from a serine derivative or acrylate equivalent), the resulting spiro-ester at position 7 is reduced.
-
Reduction: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄ in THF converts the ester/acid to the primary alcohol (-CH₂OH).
-
Visualization of Synthetic Logic
The following diagram illustrates the modular assembly of the scaffold.
Figure 1: Convergent synthesis via [3+2] cycloaddition followed by reductive functionalization.
Application in Medicinal Chemistry
The 5-azaspiro[3.4]octane scaffold is not merely a linker; it is a functional bioisostere designed to improve the "drug-likeness" of clinical candidates.
"Escape from Flatland" (Fsp³)
Increasing the fraction of sp³ carbons (Fsp³) correlates with improved clinical success.
-
Solubility: The 3D bulk disrupts crystal packing energy, often enhancing aqueous solubility compared to flat aromatic rings.
-
Metabolic Stability: The rigid spiro-fused system lacks the metabolically labile benzylic positions found in many piperidine/piperazine derivatives.
Vectorization & Selectivity
The spiro center (C4) forces the amine (N5) and the hydroxymethyl tail (C7) into a specific orthogonal orientation.
-
Binding Pockets: This allows the molecule to probe binding pockets that are inaccessible to flexible linear chains or flat rings.
-
Derivatization: The primary alcohol is a "handle" for attaching pharmacophores, converting the scaffold into a PROTAC linker or a fragment-based lead.
Table 2: Comparative Utility
| Feature | Linear Linker (e.g., Propyl) | Flat Ring (e.g., Piperidine) | Spiro Scaffold (5-Azaspiro[3.4]) |
| Conformation | Flexible (High Entropy Cost) | Semi-Rigid (Chair/Boat) | Rigid (Defined Vectors) |
| Novelty (IP) | Low | Medium | High |
| Metabolic Liability | High (Oxidation) | Medium | Low (Steric Shielding) |
Analytical Characterization Protocols
To validate the synthesis of C₈H₁₅NO , the following analytical signatures are required.
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion: [M+H]⁺ = 142.12 Da.
-
Protocol: Dissolve 0.1 mg in MeOH:H₂O (1:1) + 0.1% Formic Acid. Inject onto C18 column.
-
Validation: Absence of [M+Na]⁺ dominance indicates good sample purity; presence of dimer peaks [2M+H]⁺ is common for amines.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.4 - 3.6 ppm: Multiplet (2H), corresponding to -CH ₂OH.
-
δ 2.8 - 3.2 ppm: Multiplets (Ring protons adjacent to N).
-
δ 1.6 - 2.2 ppm: Multiplets (Cyclobutane and Cyclopentane methylene protons).
-
Diagnostic Signal: The absence of aromatic protons and the distinct integration of the spiro-adjacent protons confirm the saturated bicyclic structure.
-
References
-
Carreira, E. M., et al. (2011).[3] "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." Organic Letters. Available at: [Link][4]
-
SpiroChem AG. (2024). "Spirocyclic Scaffolds: Concept and Applications." SpiroChem Technical Library. Available at: [Link]
-
PubChem. (2025).[5] "Compound Summary: {5-azaspiro[3.4]octan-7-yl}methanol." National Library of Medicine. Available at: [Link]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at: [Link]
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- 2. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 3. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride | C8H14ClNO2 | CID 139026565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Sp³ Frontier: A Technical Guide to Azaspiro[3.4]octane Derivatives
Executive Summary
The dominance of "flat" aromatic scaffolds in drug discovery is waning. As the industry confronts the "molecular obesity" crisis—characterized by high lipophilicity and poor solubility—spirocyclic scaffolds have emerged as a critical solution. Among these, azaspiro[3.4]octane derivatives represent a "Goldilocks" zone of structural complexity. Unlike the smaller spiro[3.3]heptanes (often too strained) or the larger spiro[4.4]nonanes (often too flexible), the [3.4] system offers a unique, non-collinear vector orientation that creates novel chemical space.
This guide provides a technical deep-dive into the design, synthesis, and application of 2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane scaffolds. It is designed for researchers seeking to escape the "flatland" of traditional medicinal chemistry while maintaining synthetic feasibility.
Structural Rationale: The "Escape from Flatland"
The Fsp³ Advantage
The clinical success of a small molecule is statistically correlated with its fraction of sp³-hybridized carbons (Fsp³). Azaspiro[3.4]octanes inherently maximize this metric.
-
Vector Orientation: Unlike 1,4-disubstituted piperidines (linear vectors, 180°), the azaspiro[3.4]octane core projects substituents at defined angles (approx. 109.5° deviations), allowing access to binding pockets inaccessible to flat rings.
-
Metabolic Stability: The quaternary spiro-carbon blocks standard oxidative metabolism (e.g., P450-mediated hydroxylation) at that position, often extending half-life (
). -
Lipophilicity Modulation: Replacing a phenyl ring or a cyclohexyl group with an azaspiro[3.4]octane core typically lowers LogP while maintaining steric bulk, improving the Lipophilic Ligand Efficiency (LLE).
Bioisosteric Mapping
The scaffold serves as a surrogate for several common moieties:
-
Morpholine/Piperazine: The 2-oxa-6-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane are direct, rigidified bioisosteres.
-
Gem-dimethyl groups: The spiro cycle mimics the steric bulk of a gem-dimethyl group but ties the methyls back into a ring, reducing the entropic penalty upon binding.
Synthetic Architectures
The synthesis of these strained systems requires overcoming the energetic barrier of forming the quaternary center. We focus here on the 2,6-diazaspiro[3.4]octane core, identified as a high-value scaffold for infectious disease and neuroscience applications.[1]
Protocol: Step-Economic Synthesis of 2,6-Diazaspiro[3.4]octane
Rationale: This route utilizes a "spiro-annulation" strategy, building the five-membered ring onto a pre-functionalized four-membered ring. This is preferred over building the four-membered ring last, which is often kinetically disfavored.
Reagents:
-
Starting Material: tert-butyl 3-formylazetidine-1-carboxylate (or 3-cyano equivalent).
-
Cyclization Agent: Sarcosine ethyl ester (or relevant amino acid ester).
-
Catalyst: Ag(I) or thermal conditions depending on specific route variants.
Workflow Diagram (DOT):
Caption: Figure 1: Modular assembly of 2,6-diazaspiro[3.4]octane via [3+2] cycloaddition logic.
Validation Criteria (Self-Validating Protocol)
To ensure the integrity of the spiro-cyclization:
-
NMR Validation: The disappearance of the exocyclic alkene protons (5.8–6.5 ppm) and the appearance of distinct diastereotopic methylene protons on the 5-membered ring (1.8–2.5 ppm).
-
C13 NMR: The quaternary spiro-carbon typically resonates between 35–45 ppm, distinct from the starting carbonyl or alkene carbons.
-
Vector Check: Use NOESY to confirm the relative stereochemistry if substituents are present on the 5-membered ring.
Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10]
Recent patent literature and publications highlight two primary therapeutic areas for this scaffold: Antimicrobials (TB/Malaria) and Neuroscience (GPCRs) .
Case Study: Antitubercular Agents
Research has identified 2,6-diazaspiro[3.4]octanes as potent inhibitors of Mycobacterium tuberculosis.[1][2] The scaffold acts as a linker, positioning a nitrofuran "warhead" correctly within the bacterial target.
Data Summary: Spiro vs. Piperidine Analogs
| Property | 2,6-Diazaspiro[3.4]octane Analog | Piperidine Analog (Control) | Mechanism/Insight |
| MIC (M. tb H37Rv) | 0.016 µg/mL | 0.12 µg/mL | Spiro-core improves permeability/binding fit. |
| LogP | 1.8 | 2.4 | Lower lipophilicity reduces non-specific binding. |
| Solubility (pH 7.4) | >150 µM | 45 µM | Fsp³ character disrupts crystal lattice energy. |
| Metabolic Stability | High (Microsomal) | Moderate | Quaternary center blocks oxidative sites. |
Case Study: M4 Receptor Agonists (Neuroscience)
In the treatment of schizophrenia, selectivity for the Muscarinic M4 receptor over M2/M3 is critical to avoid cardiac and peripheral side effects. The 2-azaspiro[3.4]octane core has been patented (e.g., by Novartis/others) as a key scaffold to achieve this selectivity.
Mechanism of Action Diagram (DOT):
Caption: Figure 2: M4 Agonist pathway modulated by azaspiro[3.4]octane derivatives.
Physicochemical Profiling & Optimization
When optimizing this scaffold, researchers should monitor the Lipophilic Ligand Efficiency (LLE) . The spiro[3.4] core is heavier than a simple propyl chain but lighter than a biphenyl.
Solubility Rules
-
The "Oxa" Variant: If the 2,6-diaza variant is too basic (leading to hERG issues), switch to the 2-oxa-6-azaspiro[3.4]octane . This lowers the pKa of the remaining amine and increases polarity without adding H-bond donors.
-
Basicity: The azetidine nitrogen in the [3.4] system is generally less basic than a pyrrolidine nitrogen due to ring strain (increased s-character in the lone pair orbital). This is advantageous for CNS penetration (less charged fraction at physiological pH).
References
-
BenchChem. (2025).[1][3] The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.Link
-
National Institutes of Health (PMC). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.Link (Generalized link to PMC search based on context).
-
Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum.[1][4]Link
-
Organic Letters. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.Link
-
PubChem. 2-Azaspiro[3.4]octane Compound Summary.Link
-
Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.Link
-
Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.Link
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An In-depth Technical Guide to the Solubility and Lipophilicity of Oxa-Spirocycles
Foreword: The Strategic Imperative of Three-Dimensionality in Modern Drug Discovery
For decades, medicinal chemistry was largely confined to a two-dimensional landscape, dominated by flat, aromatic ring systems. The "escape from flatland" concept has since catalyzed a paradigm shift, compelling chemists to explore the vast, untapped potential of three-dimensional molecular architectures.[1] Saturated spirocycles, with their rigid, well-defined three-dimensional frameworks, have emerged as powerful tools in this endeavor, offering a means to improve physicochemical properties and achieve superior target engagement.[2][3][4][5] This guide delves into a specific, highly strategic subclass: oxa-spirocycles . The simple, yet profound, act of incorporating an oxygen atom into the spirocyclic core imparts dramatic and beneficial changes to a molecule's solubility and lipophilicity—two of the most critical parameters governing a drug candidate's success. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the fundamental principles, experimental validation, and strategic application of oxa-spirocycles in the pursuit of safer, more effective medicines.
The Physicochemical Advantage: How Oxygen Transforms the Spirocyclic Core
The introduction of an ether oxygen into a carbocyclic spiro-scaffold is not a trivial substitution. It fundamentally alters the electronic and steric nature of the ring system, leading to predictable and highly desirable modulations of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Causality of Enhanced Aqueous Solubility
The primary driver for the marked increase in aqueous solubility is the introduction of a polar heteroatom. The oxygen atom in the oxa-spirocycle acts as a hydrogen bond acceptor, enabling favorable interactions with water molecules. This contrasts sharply with its purely carbocyclic counterparts, which are inherently more hydrophobic. This modification can disrupt the crystal lattice energy of the solid form and significantly improve the solvation energy, tipping the thermodynamic balance in favor of dissolution.
Research has demonstrated that this effect is not merely incremental but can be transformative. The incorporation of an oxygen atom into a spirocyclic unit has been shown to improve water solubility by as much as 40-fold compared to the analogous carbocyclic spiro-compound.[1][6][7][8]
The Inherent Reduction in Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a double-edged sword in drug design. While essential for membrane permeation, excessive lipophilicity is a common cause of drug attrition, linked to issues such as poor metabolic stability, off-target toxicity (e.g., hERG inhibition), and low solubility.[4]
The ether oxygen in oxa-spirocycles effectively reduces a molecule's overall lipophilicity. By increasing the polarity of the scaffold, it decreases the molecule's preference for a nonpolar environment (like n-octanol) over an aqueous one. Studies have consistently shown that replacing a methylene (-CH2-) group with an oxygen atom in a spirocycle can lower the logD by approximately one full unit, a significant change in the context of drug optimization.[1]
Data-Driven Comparison: Spirocycles vs. Oxa-Spirocycles
The impact of this structural modification is best illustrated through direct comparison. The following data, synthesized from foundational studies, provides a quantitative look at the improvements achieved.[1]
| Compound Pair | Parent Spirocycle | Solubility (μM) | logD (pH 7.4) | Oxa-Spirocycle Analogue | Solubility (μM) | logD (pH 7.4) | Fold Increase in Solubility | ΔlogD |
| 1 | Spirocycle 66 | 9 | 4.5 | Oxa-spirocycle 67 | 360 | 3.6 | ~40x | -0.9 |
| 2 | Spirocycle 69 | 7 | 4.9 | Oxa-spirocycle 70 | 118 | 4.0 | ~17x | -0.9 |
| 3 | Spirocycle 72 | <5 | 4.4 | Oxa-spirocycle 73 | 34 | 3.6 | >7x | -0.8 |
Table 1: Comparative physicochemical data highlighting the dramatic improvement in aqueous solubility and reduction in lipophilicity upon incorporation of an oxygen atom into the spirocyclic core.
Foundational Experimental Protocols: A Self-Validating System
Accurate and reproducible measurement of solubility and lipophilicity is paramount. The following protocols represent the industry-standard, self-validating systems for generating the high-quality data required for confident decision-making in drug development.
Measuring Aqueous Solubility
The choice of solubility assay is dictated by the stage of the drug discovery process. Early-stage screening prioritizes throughput, while late-stage optimization demands the precision of equilibrium methods.
This method determines the equilibrium solubility of a compound in its most stable solid form and is considered the definitive measurement.[9][10]
Causality Behind the Protocol: By allowing the system to reach thermodynamic equilibrium over an extended period (24-48h), this assay measures the true solubility of the crystalline solid. This avoids the inflated values often seen with kinetic methods, where a supersaturated solution can persist. The use of HPLC-UV or LC/MS for quantification ensures high sensitivity and accuracy.
Step-by-Step Methodology:
-
Compound Preparation: Add an excess of the solid, crystalline test compound to a glass vial (e.g., 1-2 mg). Rationale: Ensuring excess solid is present is critical to achieving a saturated solution at equilibrium.
-
Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C) for 24 to 72 hours.[9] Rationale: This extended mixing time is necessary to ensure the dissolution process has reached a true equilibrium state.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed (e.g., >10,000 g) to pellet the solid. Rationale: Complete removal of all particulate matter is crucial to avoid artificially inflating the measured concentration of the dissolved compound.
-
Quantification: Prepare a standard curve of the test compound in the analysis solvent. Dilute the filtered supernatant and analyze its concentration using a validated HPLC-UV or LC/MS method.
-
Data Reporting: Report the solubility in units of µg/mL or µM.
This method is designed for rapid assessment in early discovery, providing a rank-ordering of compounds.[11][12]
Causality Behind the Protocol: This assay measures the solubility of a compound as it precipitates from a DMSO solution into an aqueous buffer. It is "kinetic" because it depends on the rate of precipitation, not true equilibrium. Turbidimetric detection (nephelometry) is a fast and direct measure of precipitate formation, making it ideal for automated, high-throughput workflows.[13]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.
-
Aqueous Addition: Using a liquid handler, add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, initiating the precipitation process. The final DMSO concentration should be kept low (e.g., <2%).
-
Incubation: Allow the plate to incubate for a short, defined period (e.g., 1-2 hours) at room temperature.
-
Detection: Read the plate on a nephelometer or a UV plate reader at a wavelength where light scattering can be detected (e.g., 620 nm).[12]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Measuring Lipophilicity (logP and logD)
The shake-flask method remains the benchmark for logP/D determination, directly measuring the partitioning of a compound between two immiscible phases.
Causality Behind the Protocol: This protocol directly measures the partitioning equilibrium of a compound between a lipophilic solvent (n-octanol) and a physiologically relevant aqueous buffer.[14] Using a buffer is critical for ionizable molecules, as logD is pH-dependent and reflects the lipophilicity of the mixture of neutral and ionized species present at that pH.[14] Pre-saturation of the solvents is a critical step to ensure that the volume and properties of each phase do not change during the experiment.[15]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the two phases: n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Vigorously mix equal volumes of both and allow them to separate overnight to ensure mutual saturation.[15]
-
Compound Addition: Add the test compound (from a DMSO stock) to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 500 µL of each). The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Tightly cap the vial and shake or rotate for a sufficient time to reach equilibrium (e.g., 1-3 hours).
-
Phase Separation: Centrifuge the vial (e.g., 2000 g for 10 minutes) to ensure a clean separation of the two layers.
-
Sampling: Carefully remove an aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (typically LC/MS).
-
Calculation: Calculate logD using the formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )
The Role of In Silico Modeling in Design and Prioritization
While experimental determination is the ultimate arbiter, computational tools are indispensable for prioritizing synthetic targets. Quantitative Structure-Property Relationship (QSPR) models can predict the solubility and lipophilicity of virtual compounds, allowing chemists to explore vast chemical space efficiently.[16] Modern approaches, including graph neural networks, are continually improving the accuracy of these predictions.[17]
Causality Behind the Approach: By correlating structural features (descriptors) with experimentally determined properties, these models can prospectively flag molecules likely to possess poor physicochemical profiles.[18] For oxa-spirocycle design, these tools can help fine-tune the scaffold and its substitution pattern to achieve the optimal balance of potency, solubility, and lipophilicity before a single gram of material is synthesized.
Strategic Application and Conclusion
The deliberate incorporation of oxa-spirocyclic motifs is a validated and powerful strategy in modern medicinal chemistry. It directly addresses two of the most persistent challenges in drug discovery: low aqueous solubility and high lipophilicity. By replacing traditional carbocyclic spiro-moieties or even common heterocycles like piperidine and morpholine with oxa-spirocyclic bioisosteres, chemists can significantly improve a compound's ADME profile.[4][19][20] This often translates to reduced off-target toxicity, better pharmacokinetic properties, and an overall higher probability of clinical success.[19]
The synthesis of these scaffolds has become increasingly accessible through methods like iodocyclization and gold-catalyzed reactions.[2][3][6][8] As our understanding of the interplay between three-dimensional structure and physicochemical properties deepens, the rational design and application of oxa-spirocycles will continue to be a cornerstone of developing the next generation of therapeutics. This guide provides the foundational knowledge and validated protocols necessary to harness the full potential of this valuable chemical motif.
References
- Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
- Oxa-spirocycles: synthesis, properties and applic
- Approach to Heterospirocycles for Medicinal Chemistry.
- Oxa-spirocycles: synthesis, properties and applic
- Oxa-spirocycles: synthesis, properties and applic
- Aqueous Solubility.
- Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Complexity via an Organoc
- Unlocking the Potential of Spirocycles in Medicinal Chemistry.
- Aqueous Solubility Assay. Enamine.
- LogP/D. Cambridge MedChem Consulting.
- A highly automated assay for determining the aqueous equilibrium solubility of drug discovery compounds. PubMed.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- Spirocycles in Drug Discovery.
- Aqueous Solubility Assays.
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
- Computational aqueous solubility prediction for drug-like compounds in congeneric series. Europe PMC.
- (PDF) Oxa-spirocycles: synthesis, properties and applications.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC.
- Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks. MDPI.
- CHI LogD Assay. YouTube.
- Computational Prediction of Drug Solubility in Fasted Simulated and Aspir
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The Structural Renaissance: Spirocyclic Scaffolds in Modern Drug Discovery
[1]
Executive Summary
For decades, the pharmaceutical industry relied heavily on "flat" aromatic scaffolds—biaryls and heteroaromatics—driven by the ease of palladium-catalyzed cross-couplings. However, this reliance led to the saturation of intellectual property (IP) space and the proliferation of compounds with poor physicochemical properties (low solubility, high lipophilicity).
This guide analyzes the pivotal role of spirocyclic scaffolds in modern medicinal chemistry. By forcing a 90-degree orthogonal orientation between two ring systems via a single quaternary carbon (the spiro atom), these scaffolds offer a "Goldilocks" solution: they provide the structural rigidity required for high-affinity binding (reducing entropic penalties) while introducing the three-dimensionality (Fsp3 character) necessary to improve solubility and metabolic stability.[1]
Part 1: The Structural Paradigm Shift
Escape from Flatland: The Vectorial Advantage
The concept of "Escaping from Flatland," popularized by Lovering et al., posits that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with higher clinical success rates.[2][3] Spirocycles are the geometric embodiment of this principle.[4]
Unlike fused rings (which are often planar) or linked rings (which have rotatable bonds), spirocycles are rigidly orthogonal .
-
Vector Definition: They allow medicinal chemists to project functional groups into specific sub-pockets of a protein active site that are inaccessible to flat molecules.
-
Entropic Pre-organization: Because the spiro-fused rings cannot rotate relative to each other, the molecule is "pre-organized" for binding. This reduces the entropic cost (
) of binding, theoretically improving affinity ( ).
Visualization: The Logic of Spirocyclic Integration
The following diagram illustrates the decision matrix for transitioning from a flat biaryl system to a spirocyclic scaffold.
Figure 1: Decision workflow for scaffold hopping from planar aromatics to spirocyclic cores, highlighting the mechanistic improvements in drug-like properties.
Part 2: Pharmacokinetic & Physicochemical Advantages
The introduction of a spiro center profoundly alters the physicochemical profile of a drug candidate.[4][1][2][5]
Comparative Data: Planar vs. Spirocyclic Analogs
The table below summarizes general trends observed when a phenyl ring or a piperidine is replaced with a spirocyclic surrogate (e.g., 2-azaspiro[3.3]heptane).
| Property | Planar Analog (e.g., Biphenyl) | Spirocyclic Analog (e.g., Spiro[3.3]heptane) | Mechanistic Explanation |
| Solubility | Low | High | The 3D shape disrupts planar |
| LogD | High (Lipophilic) | Moderate/Optimized | Increased sp3 character generally lowers lipophilicity without requiring polar groups that might hinder permeability. |
| Metabolic Stability | Low (prone to oxidation) | High | The quaternary spiro-carbon blocks metabolic oxidation at that position; the strained rings (e.g., oxetanes) are often metabolically inert. |
| Selectivity | Variable (promiscuous) | High | Rigid vectors prevent the molecule from "molding" into off-target proteins (induced fit), a common issue with flexible linkers. |
Part 3: Synthetic Architectures & Protocols
One of the historical barriers to spirocycles was synthetic complexity. Modern methods have democratized access to these scaffolds.
Focus Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane
The 2,6-diazaspiro[3.3]heptane core is a privileged scaffold, acting as a rigid, saturated bioisostere for piperazine. The following protocol describes a robust synthesis suitable for gram-scale preparation, utilizing the "double alkylation" strategy.
Reagents & Equipment:
-
Starting Material: Pentaerythritol tribromide (or similar 1,3-dihalide precursors).
-
Reagents: Tosylamide (TsNH2), Potassium hydroxide (KOH), Ethanol (EtOH), Hydrobromic acid (HBr/AcOH).
-
Equipment: Sealed pressure vessel (bomb), reflux condenser, vacuum filtration setup.
Step-by-Step Methodology:
-
Cyclization Precursor Formation:
-
Dissolve pentaerythritol tribromide (1.0 eq) and p-toluenesulfonamide (1.1 eq) in ethanol.
-
Add KOH (2.5 eq) pellets slowly.
-
Critical Step: Heat the mixture to reflux for 18–24 hours. The intramolecular double alkylation forms the first azetidine ring.
-
Validation: Monitor by TLC (disappearance of tribromide).
-
-
Spiro-Annulation (The Second Ring):
-
Isolate the intermediate (3,3-bis(bromomethyl)-N-tosylazetidine).
-
React this intermediate with a second equivalent of tosylamide (or a benzyl amine for orthogonal protection) under basic conditions (NaH in DMF or KOH/EtOH) at 100°C.
-
This forces the second cyclization to form the spiro[3.3] junction.
-
-
Deprotection (Detosylation):
-
To reveal the free amine, treat the N,N'-ditosyl-2,6-diazaspiro[3.3]heptane with HBr in acetic acid and phenol (scavenger) at 70°C for 12 hours.
-
Alternatively, use Mg/MeOH sonication for milder deprotection if sensitive groups are present.
-
-
Purification:
-
The resulting salt is often hygroscopic. Convert to the free base using ion-exchange resin or recrystallize as the oxalate salt for high purity.
-
Synthetic Workflow Visualization
Figure 2: Synthetic pathway for the construction of the 2,6-diazaspiro[3.3]heptane core via sequential intramolecular alkylation.
Part 4: Case Study - Revumenib (SNDX-5613)
Target: Menin-MLL Interaction (Acute Leukemia). Significance: Revumenib (approved/late-stage as of 2024/2025 context) exemplifies the modern application of spirocycles to solve complex binding challenges.[6]
-
The Challenge: The Menin-MLL interface is a large, flat protein-protein interaction (PPI) surface, notoriously difficult to drug with small molecules.
-
The Solution: The core of Revumenib features a piperidine-spiro-azetidine (2,7-diazaspiro[3.5]nonane system).
-
Role of the Spirocycle:
-
Geometry: The spiro scaffold orients the indole and the pyrimidine rings at a precise angle to engage the "thumb" and "palm" pockets of Menin simultaneously.
-
H-Bonding: The piperidine nitrogen participates in a critical hydrogen bond network with Tyr319, while the spiro-constraint prevents the collapse of the molecule into an inactive conformation.
-
Result: High potency (IC50 < 2 nM) and oral bioavailability, a feat rarely achieved for PPI inhibitors.
-
Part 5: Future Outlook
The role of spirocycles is expanding beyond simple bioisosteres.
-
DNA-Encoded Libraries (DEL): Spirocyclic building blocks are increasingly used in DELs because their rigidity provides high-fidelity binding information during selection processes.
-
Covalent Inhibitors: Strained spiro-systems (like spiro-epoxides or spiro-oxetanes) are being explored as "warheads" for targeted covalent modification of residues other than cysteine (e.g., lysine or tyrosine).
-
Automated Synthesis: Flow chemistry protocols are being developed to handle the high-pressure/high-temperature conditions often required to form quaternary spiro-centers, making these scaffolds accessible for high-throughput screening.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][7] Journal of Medicinal Chemistry.[8] [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[2][7] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Borkin, D., et al. (2015). Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia. Cancer Cell. (Foundation for Revumenib). [Link]
-
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drughunter.com [drughunter.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. par.nsf.gov [par.nsf.gov]
Structural and Functional Analysis of 5-Azaspiro[3.4]octan-7-ylmethanol: A Next-Generation Spirocyclic Scaffold in Drug Discovery
As the pharmaceutical industry shifts away from planar, high-lipophilicity molecules that often fail in clinical trials due to off-target toxicities, the strategic incorporation of three-dimensional (3D) architectures has become paramount. As an Application Scientist specializing in structural chemistry, I frequently utilize spirocyclic scaffolds to navigate the "escape from flatland" paradigm.
This technical guide provides an in-depth structural analysis of 5-Azaspiro[3.4]octan-7-ylmethanol , a highly constrained, stereochemically rich building block. By dissecting its conformational dynamics, physicochemical profiling, and self-validating synthetic workflows, we establish why this specific azaspiranic framework is a critical asset for modern structure-based drug design (SBDD).
Structural Chemistry & Conformational Dynamics
The core of 5-Azaspiro[3.4]octan-7-ylmethanol consists of a four-membered cyclobutane ring spiro-fused to a five-membered pyrrolidine ring. The nitrogen atom is located at position 5 (adjacent to the spiro carbon at position 4), and a hydroxymethyl group (-CH₂OH) is functionalized at position 7.
The Causality of the Spiro-Fusion
Traditional pyrrolidine or piperidine rings are conformationally flexible, rapidly interconverting between various envelope or chair/boat conformations. This flexibility incurs a high entropic penalty when the molecule binds to a target protein.
By introducing a spiro-fused cyclobutane ring, the pyrrolidine core is sterically locked. The orthogonal arrangement of the two rings restricts the nitrogen's lone pair trajectory and forces the pyrrolidine into a defined pucker. This rigidification is a proven strategy to improve lipophilic ligand efficiency (LLE) and reduce off-target liabilities, such as hERG channel inhibition, which frequently plagues planar amines 1. Furthermore, the spiro quaternary carbon eliminates the metabolically vulnerable α-protons typically found in secondary amines, significantly enhancing resistance to CYP450-mediated oxidative degradation 2.
Logical flow of Structure-Based Drug Design utilizing the 5-azaspiro[3.4]octane scaffold.
Quantitative Physicochemical Profiling
To understand why this scaffold is prized in SBDD, we must evaluate its quantitative metrics. The table below summarizes the core properties of the 5-azaspiro[3.4]octan-7-ylmethanol framework.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₈H₁₅NO | Compact architecture ideal for fragment-based drug discovery (FBDD). |
| Molecular Weight | 141.21 g/mol | Low MW provides ample "budget" for further elaboration without violating Lipinski's Rule of 5 3. |
| Fsp³ (Fraction sp³) | 1.0 (8/8 carbons) | Maximum three-dimensionality; strongly correlates with higher clinical success rates and lower toxicity. |
| Topological Polar Surface Area | ~32.3 Ų | Optimal for membrane permeability, allowing potential application in CNS-targeted therapeutics. |
| Rotatable Bonds | 1 (at C7-CH₂OH) | High structural rigidity reduces the entropic penalty upon binding to the target receptor. |
Self-Validating Experimental Protocol: Synthesis & Elucidation
Scientific integrity requires that experimental workflows are not just executed, but inherently self-validating. The following protocol details the reduction of the corresponding carboxylic acid to the target methanol derivative, coupled with a rigorous structural elucidation pipeline.
Phase 1: Chemical Synthesis
-
Objective: Reduce 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid to the corresponding alcohol.
-
Step 1: Dissolve 1.0 eq of the Boc-protected acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
-
Step 2: Dropwise, add 1.5 eq of Borane-Tetrahydrofuran (BH₃·THF) complex.
-
Causality: BH₃ is chosen over LiAlH₄ because it is highly chemoselective for carboxylic acids in the presence of Boc-protected amines, preventing unwanted cleavage of the protecting group.
-
-
Step 3: Stir the reaction for 4 hours at room temperature. Quench carefully with methanol until effervescence ceases, then concentrate in vacuo.
-
Step 4: Perform global deprotection using 4M HCl in dioxane to yield the 5-azaspiro[3.4]octan-7-ylmethanol hydrochloride salt.
Phase 2: In-Process Control (IPC) & Validation
-
LC-MS Analysis: Before proceeding to NMR, an aliquot is subjected to LC-MS.
-
Validation Check: The presence of the
peak at m/z 142.1 confirms the mass. If the UV trace at 210 nm shows < 95% purity, the batch is diverted to preparative HPLC. This prevents the misinterpretation of downstream NMR data caused by impurities.
-
Phase 3: Structural Elucidation via 2D NMR
Advanced synthetic methodologies, such as those used to build constrained azaspiranic frameworks, require absolute structural confirmation 4.
-
Step 1 (HSQC): Heteronuclear Single Quantum Coherence is used to map all protons to their directly attached carbons.
-
Step 2 (HMBC): Heteronuclear Multiple Bond Correlation is performed.
-
Causality: In spirocyclic systems, confirming the quaternary spiro carbon (C4) is notoriously difficult because it lacks attached protons. HMBC is critical here; it reveals the long-range coupling (²J and ³J) between the cyclobutane protons and the pyrrolidine carbons, definitively proving the spiro-fusion rather than a fused bicyclic artifact.
-
Self-validating experimental workflow for synthesis and structural elucidation.
Conclusion
The 5-azaspiro[3.4]octan-7-ylmethanol scaffold is not merely a structural curiosity; it is a highly engineered bioisostere designed to solve specific pharmacokinetic and toxicological problems in drug discovery. By understanding the causality behind its rigidified conformation and employing rigorous, self-validating analytical protocols, researchers can confidently integrate this motif into next-generation therapeutics.
References
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of the first examples of a new class of iminosugars based on a constrained azaspiranic framework Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]
Sources
Methodological & Application
Application Note: 5-Azaspiro[3.4]octan-7-ylmethanol in Modern Medicinal Chemistry and Lead Optimization
Introduction & Scientific Rationale
In contemporary drug discovery, the paradigm of "escaping flatland" has driven a critical transition from planar, sp²-rich (hetero)aromatic scaffolds to complex, sp³-enriched three-dimensional architectures. Spirocyclic compounds, particularly the 5-azaspiro[3.4]octane system, have emerged as premier bioisosteres for traditional morpholine, piperazine, and piperidine rings[1].
5-Azaspiro[3.4]octan-7-ylmethanol is a highly versatile building block within this class. It features a conformationally restricted spirocyclic core that inherently enhances metabolic stability, coupled with a bifunctional handle—a secondary amine (N5) and a primary alcohol (C7-CH2OH). This dual functionality enables orthogonal late-stage derivatization, allowing medicinal chemists to finely tune the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead candidates[2].
Physicochemical & Bioisosteric Profiling
Replacing a standard piperidine or pyrrolidine with a 5-azaspiro[3.4]octane derivative fundamentally alters the physicochemical profile of a molecule. Counterintuitively, despite the net addition of carbon atoms to form the spirocycle, these analogues frequently lower the overall lipophilicity (logD) of the molecule due to localized changes in basicity and molecular topology[3].
Table 1: Comparative Physicochemical Impact of Scaffold Hopping
| Property | Traditional Scaffold (e.g., Piperidine) | 5-Azaspiro[3.4]octane Scaffold | Mechanistic Causality |
| Fraction sp³ (Fsp³) | Moderate (~0.5 - 0.7) | High (>0.8) | Introduction of the spiro-quaternary carbon increases 3D character, which statistically correlates with higher clinical phase progression. |
| Lipophilicity (logD) | Baseline | Lowered (ΔlogD ≈ -0.2 to -1.0) | Altered basicity (pKa) and dipole moment reorientation reduce overall lipophilicity despite the added carbon mass[3]. |
| Metabolic Stability | Susceptible to CYP-mediated α-oxidation | Highly Stable | Steric hindrance around the spirocenter and the lack of contiguous α-protons block common Cytochrome P450 oxidation sites. |
| Conformational Rigidity | Flexible (Chair/Boat interconversion) | Rigidified | The orthogonal ring system locks the exit vectors, reducing the entropic penalty upon target receptor binding[4]. |
Key Applications in Drug Development
-
Targeted Bioisosteric Replacement: 5-Azaspiro[3.4]octane is routinely utilized to replace metabolically labile saturated heterocycles. For instance, spirocyclic derivatives have been successfully deployed as potent, reversible Monoacylglycerol Lipase (MAGL) inhibitors. The incorporation of the spiro-core provided superior blood-brain barrier (BBB) penetration and favorable in vivo pharmacodynamics without non-specific off-target binding[4].
-
Library Synthesis & Scaffold Diversification: The 7-ylmethanol moiety serves as a critical synthetic node. The primary alcohol can be converted into ethers, esters, or oxidized to an aldehyde for reductive amination. This allows researchers to rapidly explore structure-activity relationships (SAR) while maintaining the rigidified core[2].
Workflow: Bioisosteric replacement and optimization using the 5-azaspiro[3.4]octane scaffold.
Experimental Methodologies
To utilize 5-Azaspiro[3.4]octan-7-ylmethanol effectively, orthogonal protection strategies must be employed. The following protocols detail the self-validating isolation of the two reactive sites.
Protocol 1: Orthogonal N-Boc Protection and O-Alkylation
Rationale: To selectively functionalize the primary alcohol at the C7 position, the more nucleophilic secondary amine at N5 must first be transiently protected. The bulky tert-butyloxycarbonyl (Boc) group provides excellent steric shielding and is stable under the basic conditions required for subsequent etherification.
Step-by-Step Procedure:
-
N-Protection: Dissolve 5-azaspiro[3.4]octan-7-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) and cool the mixture to 0 °C.
-
Boc Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: Cooling to 0 °C minimizes exothermic degradation and prevents potential O-acylation side reactions.
-
Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.
-
O-Alkylation: Dissolve the N-Boc intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Causality: NaH provides the precise basicity required to deprotonate the primary alcohol without cleaving the Boc group, while THF ensures optimal solvation of the resulting alkoxide.
-
Electrophilic Attack: Add the desired alkyl halide (R-X, 1.2 eq) and stir at room temperature for 12 hours. Quench carefully with water, extract with ethyl acetate, and purify via flash chromatography.
Protocol 2: Mild Oxidation of 7-ylmethanol to Carboxylic Acid
Rationale: Converting the hydroxymethyl group to a carboxylic acid allows for subsequent amide coupling with various pharmacophores. A TEMPO/BAIB catalytic system is chosen over harsh oxidants (like Jones reagent) to prevent the oxidative cleavage of the strained spirocyclic system.
Step-by-Step Procedure:
-
Preparation: Dissolve the N-Boc protected 5-azaspiro[3.4]octan-7-ylmethanol (1.0 eq) in a 1:1 mixture of acetonitrile (MeCN) and water.
-
Catalyst Addition: Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.2 eq) and [Bis(trifluoroacetoxy)iodo]benzene (BAIB, 2.2 eq). Causality: The biphasic solvent system ensures the solubility of both the organic substrate and the water-soluble BAIB byproducts, driving the catalytic cycle of TEMPO efficiently.
-
Isolation: Stir at room temperature until TLC indicates complete consumption of the starting material (~3-5 hours). Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Adjust the pH to 3 using 1M HCl, extract with ethyl acetate, and concentrate to isolate the spirocyclic carboxylic acid.
Orthogonal chemical derivatization pathways for 5-Azaspiro[3.4]octan-7-ylmethanol.
References
1.[1] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Institutes of Health (NIH) / PMC. Available at: 2.[4] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. ACS Publications. Available at: 3.[2] Organic & Biomolecular Chemistry - RSC Publishing. The Royal Society of Chemistry. Available at: 4.[3] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health (NIH) / PMC. Available at:
Sources
Application Note: 5-Azaspiro[3.4]octan-7-ylmethanol as a Conformationally Restricted Scaffold in Drug Discovery
Executive Summary
The transition from planar, aromatic-heavy chemical spaces to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. The building block 5-Azaspiro[3.4]octan-7-ylmethanol (and its hydrochloride salt) represents a highly versatile,
Introduction: The "Escape from Flatland" Paradigm
Historically, high-throughput synthesis drove drug discovery toward achiral, aromatic compounds, often resulting in poor solubility, high promiscuity, and clinical attrition[1]. In their seminal work, Lovering et al. demonstrated that increasing the fraction of
Spirocyclic scaffolds, such as azaspiro[3.4]octanes, are premier examples of this "Escape from Flatland" strategy[2]. They act as conformationally restricted bioisosteres for piperidines, morpholines, and piperazines[3]. The rigid three-dimensional architecture of the 5-azaspiro[3.4]octane core minimizes the entropic penalty upon binding to a target protein, while its high
Physicochemical Profiling & Structural Advantages
The orthogonal nature of the N5 secondary amine and the C7 primary alcohol in 5-azaspiro[3.4]octan-7-ylmethanol allows for divergent synthetic pathways. To illustrate its advantages, we compare its calculated physicochemical properties against a traditional flat scaffold (e.g., 3-(hydroxymethyl)indole).
| Property | 5-Azaspiro[3.4]octan-7-ylmethanol | 3-(Hydroxymethyl)indole (Flat Analog) | Impact on Drug Design |
| Molecular Weight ( g/mol ) | 141.21 | 147.18 | Both fall well within Lipinski's Rule of 5. |
| 1.00 (100%) | 0.11 (11%) | High | |
| cLogP (Calculated) | ~0.45 | ~1.80 | Lower lipophilicity improves metabolic stability and reduces non-specific binding. |
| Topological PSA (Ų) | 32.3 | 36.0 | Ideal for membrane permeability; potential for blood-brain barrier (BBB) penetration[5]. |
| H-Bond Donors / Acceptors | 2 / 2 | 2 / 1 | Balanced profile for establishing specific target interactions[5]. |
| Rotatable Bonds | 1 | 1 | High rigidity minimizes the entropic penalty of target binding. |
Orthogonal Functionalization Strategies
The true utility of 5-azaspiro[3.4]octan-7-ylmethanol lies in its bifunctionality. The secondary amine at the 5-position can be readily alkylated, acylated, or arylated (via Buchwald-Hartwig or SNAr). Orthogonally, the primary alcohol at the 7-position can participate in etherification, Mitsunobu reactions, or be converted into a leaving group (e.g., mesylate/tosylate) for further substitution.
Workflow for orthogonal functionalization of the 5-azaspiro[3.4]octane scaffold.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints and mechanistic rationales for each step.
Protocol A: N-Alkylation via Reductive Amination
Objective: Selectively alkylate the N5 secondary amine without oxidizing or side-reacting the C7 primary alcohol. Reagents: 5-Azaspiro[3.4]octan-7-ylmethanol (1.0 eq), Target Aldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Imine Formation: Dissolve the spirocyclic building block (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5 mL). Add glacial acetic acid (0.1 mmol).
-
Causality Note: Acetic acid acts as a mild catalyst to accelerate iminium ion formation. DCE is preferred over DCM as it provides higher solubility for STAB and a higher boiling point if mild heating is required.
-
-
Reduction: Stir the mixture at room temperature for 30 minutes. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Causality Note: STAB is specifically chosen over Sodium Borohydride (
) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.
-
-
Reaction Monitoring (Self-Validation): After 4 hours, sample 10 µL of the reaction mixture, quench with saturated
, extract with EtOAc, and analyze via LC-MS. The disappearance of the starting mass ( ) and appearance of the product mass confirms completion. -
Workup: Quench the reaction carefully with saturated aqueous
(5 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with EtOAc (3 x 10 mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).
Protocol B: O-Arylation via Mitsunobu Reaction
Objective: Form an ether linkage at the C7 position with a phenolic nucleophile, utilizing the primary alcohol while the amine is protected (e.g., N-Boc).
Reagents: N-Boc-5-azaspiro[3.4]octan-7-ylmethanol (1.0 eq), Phenol derivative (1.2 eq), Triphenylphosphine (
Step-by-Step Methodology:
-
Betaine Formation: In an oven-dried flask under
, dissolve (1.5 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C. Add DIAD (1.5 mmol) dropwise.-
Causality Note: Pre-forming the Morrison-Brunn-Huisgen betaine intermediate at 0 °C prevents the premature degradation of DIAD and ensures complete activation of the phosphine before introducing the alcohol. A yellow color indicates successful betaine formation.
-
-
Substrate Addition: After 15 minutes, add a solution of the N-Boc protected spirocycle (1.0 mmol) in THF (2 mL) dropwise. Stir for 10 minutes to form the activated phosphonium intermediate.
-
Nucleophile Addition: Add the phenol derivative (1.2 mmol) in THF (2 mL). Remove the ice bath and allow the reaction to warm to room temperature.
-
Causality Note: The primary alcohol of the spirocycle is sterically accessible, allowing for rapid
displacement by the phenoxide ion, yielding the inverted stereocenter (if applicable) or the simple ether.
-
-
Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography (Hexanes:EtOAc).
-
Self-Validation: Triphenylphosphine oxide (
) is a notorious byproduct. Eluting the column with a non-polar gradient initially ensures the product separates from the highly polar band.
-
Application in Target-Directed Drug Discovery
Spirocyclic derivatives, particularly diazaspiro and azaspiro[3.4]octanes, have shown remarkable efficacy in modulating key signaling pathways, including those implicated in inflammation and oncology[6]. For instance, incorporating the 5-azaspiro[3.4]octane scaffold into the solvent-exposed region of a kinase inhibitor can drastically improve the molecule's pharmacokinetic profile without disrupting the critical hinge-binding pharmacophore[7].
Below is a representation of the JAK-STAT signaling pathway, a common target in immunology and oncology, where spiro-containing inhibitors (such as derivatives of Delgocitinib) are deployed to block ATP binding at the JAK kinase domain[6].
Inhibition of the JAK-STAT signaling pathway by spirocyclic derivatives.
By utilizing 5-azaspiro[3.4]octan-7-ylmethanol, medicinal chemists can systematically explore the structure-activity relationship (SAR) of the solvent-exposed vectors in such inhibitors, ultimately driving the discovery of highly selective, metabolically stable, and efficacious therapeutics.
References
-
Escape from flatland: increasing saturation as an approach to improving clinical success Journal of Medicinal Chemistry (2009) [Link]
-
Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character PubMed Central (PMC)[Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery Organic Letters (2011)[Link]
-
Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 PubMed Central (PMC) (2024)[Link]
-
Recent advances in small molecules targeting METTL3 Taylor & Francis (2025)[Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. china.guidechem.com [china.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: Characterizing Azaspiro Compounds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of 3D Scaffolds in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, achieving high potency and selectivity against a specific kinase target from a family of over 500 members remains a significant challenge, largely due to the highly conserved nature of the ATP-binding site where most inhibitors act.[1]
To overcome these hurdles, medicinal chemists are increasingly "escaping from flatland" by moving away from traditional two-dimensional aromatic scaffolds towards more complex, three-dimensional (3D) structures.[4][5][6] Azaspirocyclic compounds—bicyclic molecules where two rings share a single nitrogen-containing spiro-center—have emerged as a particularly promising scaffold.[4][7] Their inherent rigidity and precise 3D arrangement of functional groups allow for optimized interactions with the kinase active site, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[4][6]
This guide provides a comprehensive overview and detailed protocols for the preclinical characterization of novel azaspiro compounds as kinase inhibitors, from initial biochemical validation to cellular target engagement and downstream pathway analysis.
The Workflow of Kinase Inhibitor Characterization
The successful development of a kinase inhibitor requires a multi-faceted approach to thoroughly evaluate its potency, selectivity, and cellular effects. A typical characterization workflow involves a tiered screening process, starting with broad biochemical assays and progressing to more complex cell-based and in vivo models.
Caption: General workflow for characterizing a novel kinase inhibitor.
Protocol 1: Biochemical Potency Assessment (IC50 Determination)
The first step is to determine if the azaspiro compound directly inhibits the enzymatic activity of the target kinase in a purified, cell-free system.[1] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and adaptable to high-throughput screening.[8]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity; therefore, a decrease in signal in the presence of the inhibitor indicates target inhibition.[8]
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the azaspiro compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration range that will span the expected IC50 value. A typical starting concentration is 100 µM.
-
-
Assay Setup (384-well plate):
-
To appropriate wells, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Prepare a master mix containing the kinase reaction buffer, the purified recombinant kinase, and its specific substrate peptide.
-
Add 4 µL of the kinase/substrate master mix to each well.
-
Incubate for 5 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibitor potency.
-
Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.[9]
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | Biochemical IC50 (nM) |
| Azaspiro-001 | Kinase A | 15.2 |
| Azaspiro-002 | Kinase A | 189.5 |
| Positive Control | Kinase A | 5.8 |
Protocol 2: Cellular Target Engagement and Downstream Signaling
While a biochemical assay confirms direct enzyme inhibition, it's crucial to verify that the compound can enter cells, engage its target, and modulate its signaling pathway in a physiological context.[3][10] Western blotting is a standard and effective method to assess changes in the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.[11]
Principle: Inhibition of a kinase in cells should lead to a dose-dependent decrease in the phosphorylation of its downstream substrates. This provides evidence of target engagement and functional cellular activity.
Caption: Inhibition of a kinase blocks downstream signal transduction.
Detailed Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Plate cancer cells known to be dependent on the target kinase's signaling pathway (e.g., NCI-H1975 cells for an EGFR inhibitor) and allow them to adhere overnight.[12]
-
Treat cells with a serial dilution of the azaspiro compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 2-6 hours).[12] Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the dose-dependent reduction in phosphorylation.
-
Data Presentation:
| Compound Conc. (nM) | p-Akt (Ser473) Signal (Relative to Total Akt) |
| 0 (DMSO) | 1.00 |
| 10 | 0.85 |
| 30 | 0.52 |
| 100 | 0.15 |
| 300 | 0.04 |
| 1000 | 0.02 |
Case Study: AT13387, an Azaspiro-based HSP90 Inhibitor
While not a direct kinase inhibitor, the clinical candidate AT13387 (Onatasertib) serves as an excellent example of a successful azaspiro compound targeting a protein essential for kinase stability. AT13387 is an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone required for the proper folding and stability of numerous oncogenic "client" proteins, including many kinases like EGFR, HER2, BRAF, and ALK.[13][14]
Inhibition of HSP90 by AT13387 leads to the degradation of these client kinases.[12][15] This effect can be powerfully demonstrated using the Western blot protocol described above. Studies in non-small cell lung cancer (NSCLC) cell lines like NCI-H1975, which harbor activating mutations in EGFR, show that treatment with AT13387 leads to a time- and concentration-dependent depletion of total EGFR protein.[12][13] Consequently, downstream signaling through pathways like PI3K/Akt and MAPK/Erk is suppressed, as evidenced by reduced levels of phospho-Akt and phospho-S6.[12] This demonstrates how targeting a chaperone can effectively inhibit multiple kinase signaling pathways simultaneously, a key strategy for overcoming drug resistance.[13]
Conclusion
The unique three-dimensional structure of azaspirocyclic scaffolds provides a compelling platform for designing potent and selective kinase inhibitors.[4] A systematic and rigorous evaluation process, beginning with precise biochemical IC50 determination and progressing to robust cell-based assays for target engagement and pathway modulation, is essential for advancing these promising compounds through the drug discovery pipeline. The protocols and principles outlined in this guide provide a solid framework for researchers to effectively characterize the next generation of azaspiro-based kinase inhibitors.
References
-
Graham, C. J. et al. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer. Cancer Science. Available from: [Link]
-
Degorce, S. L. et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Cell-based test for kinase inhibitors. INiTS. Available from: [Link]
-
Cell-based Kinase Assays. Profacgen. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Heckl, D. et al. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Oncotarget. Available from: [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. ACS Publications. Available from: [Link]
-
THE HSP90 INHIBITOR, AT13387, IS EFFECTIVE IN MUTANT EGFR AND ALK-POSITIVE NSCLC MODELS. Astex Pharmaceuticals. Available from: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. Bioorganic Chemistry. Available from: [Link]
-
The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. Tetrahedron Letters. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available from: [Link]
-
Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]
-
Inhibition of HSP90 by AT13387 Delays the Emergence of Resistance to BRAF Inhibitors and Overcomes Resistance to Dual BRAF and MEK Inhibition in Melanoma Models. Molecular Cancer Therapeutics. AACR Journals. Available from: [Link]
-
Kinase Activity-Tagged Western Blotting Assay. Biotechnology and Applied Biochemistry. Taylor & Francis. Available from: [Link]
-
Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE. Available from: [Link]
-
Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
In vitro kinase assay. protocols.io. Available from: [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules. MDPI. Available from: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. inits.at [inits.at]
- 11. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. astx.com [astx.com]
- 14. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Azaspiro[3.4]octan-7-ylmethanol in the Rational Design of GPCR Ligands
Executive Summary
The optimization of G protein-coupled receptor (GPCR) ligands frequently encounters bottlenecks related to off-target toxicity, poor metabolic stability, and suboptimal physicochemical properties. The transition from planar, aromatic scaffolds to three-dimensional spirocyclic systems—specifically utilizing 5-Azaspiro[3.4]octan-7-ylmethanol —represents a highly effective scaffold-hopping strategy [1]. By increasing the fraction of sp³-hybridized carbons (
This application note provides a comprehensive guide to the mechanistic rationale, synthetic integration, and in vitro validation of 5-Azaspiro[3.4]octan-7-ylmethanol in GPCR drug discovery.
Mechanistic Rationale: The "Escape from Flatland" in GPCR Targeting
Historically, GPCR libraries have been dominated by flat, nitrogen-containing heterocycles (e.g., piperidines, piperazines, and pyrrolidines). While these moieties readily form critical salt bridges with conserved aspartate residues (e.g., Asp³·³² in monoaminergic GPCRs), their planar nature often leads to promiscuous binding, most notably off-target inhibition of the hERG cardiac ion channel[2].
Integrating the 5-azaspiro[3.4]octane core addresses these liabilities through three distinct mechanisms:
-
Entropic Optimization: The spirocyclic fusion restricts the conformational flexibility of the pyrrolidine ring. Upon binding to the GPCR pocket, the pre-organized 3D ligand suffers a significantly lower entropic penalty compared to its flexible planar counterparts [3].
-
Vectorial Projection: The hydroxymethyl group at the 7-position occupies a highly specific spatial vector. This allows the -CH₂OH to act as a precise hydrogen bond donor/acceptor, interacting with polar residues in transmembrane (TM) helices TM3 or TM5, which are critical for stabilizing the active receptor conformation.
-
ADME-Tox Improvement: The bulky, 3D nature of the spiro[3.4] system disrupts the
stacking interactions required for hERG channel blockade, while the increased correlates directly with improved aqueous solubility and reduced cytochrome P450 (CYP) mediated clearance [2].
Comparative Data: Planar vs. Spirocyclic Scaffolds
The following table summarizes the typical quantitative improvements observed during a hit-to-lead optimization campaign when substituting a standard planar amine with a 5-azaspiro[3.4]octane derivative.
| Parameter | Planar Precursor (e.g., Piperidine) | Spirocyclic Lead (5-Azaspiro[3.4]octane) | Causality & Rationale |
| 0.30 - 0.40 | 0.60 - 0.75 | Increased saturation disrupts crystal lattice energy, improving aqueous solubility. | |
| hERG IC₅₀ | 1.2 µM | > 30 µM | 3D steric bulk prevents optimal alignment within the hERG central cavity. |
| Intrinsic Clearance ( | 85 µL/min/mg | 22 µL/min/mg | Elimination of vulnerable benzylic/allylic positions reduces CYP450 oxidation. |
| GPCR EC₅₀ | 45 nM | 8 nM | Conformational restriction lowers the free energy ( |
Workflow & Visualizations
The integration of 5-Azaspiro[3.4]octan-7-ylmethanol requires a structured progression from synthetic incorporation to functional biological readout.
Hit-to-lead optimization workflow utilizing spirocyclic scaffold hopping.
Furthermore, spirocyclic ligands are uniquely suited for developing biased agonists [4]. By fine-tuning the spatial orientation of the 7-ylmethanol group, medicinal chemists can selectively stabilize GPCR conformations that favor G-protein signaling over
Biased GPCR signaling pathway modulated by 3D spirocyclic ligands.
Experimental Protocols
Protocol A: Synthetic Incorporation via Reductive Amination
This protocol details the coupling of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride to a target aryl aldehyde, a common step in assembling the GPCR ligand core.
Causality & Design Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transiently formed iminium ion without prematurely reducing the starting aldehyde. N,N-Diisopropylethylamine (DIPEA) is utilized to liberate the free base of the spirocycle from its hydrochloride salt, preventing unwanted side reactions.
Materials:
-
5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride (1.1 eq)
-
Target Aryl Aldehyde (1.0 eq)
-
NaBH(OAc)₃ (1.5 eq)
-
DIPEA (2.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target aryl aldehyde (1.0 mmol) in anhydrous DCE (5.0 mL).
-
Free-Basing: Add 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride (1.1 mmol) followed by DIPEA (2.0 mmol). Stir at room temperature for 15 minutes to ensure complete liberation of the secondary amine.
-
Imine Formation: Allow the mixture to stir for an additional 1 hour at room temperature to facilitate iminium ion formation. (Self-Validation: Monitor via TLC or LC-MS to confirm the disappearance of the aldehyde).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.
-
Completion: Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of 0-10% Methanol in Dichloromethane with 0.1% Et₃N) to yield the functionalized spirocyclic ligand.
Protocol B: In Vitro GPCR Functional Validation (cAMP Accumulation Assay)
To validate the efficacy of the newly synthesized spirocyclic ligand, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is employed. This protocol assumes a G
Causality & Design Choices:
G
Step-by-Step Procedure:
-
Cell Preparation: Harvest CHO-K1 cells stably expressing the target G
-coupled GPCR. Resuspend in assay buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases). -
Plating: Dispense 1,000 cells per well into a 384-well white opaque microplate (volume: 5 µL/well).
-
Compound Addition: Prepare a 10-point dose-response curve of the spirocyclic ligand (ranging from 10 µM to 0.5 nM). Add 2.5 µL of the compound to the cells and incubate for 15 minutes at room temperature.
-
Self-Validation Control 1: Vehicle control (DMSO matched) to establish baseline.
-
Self-Validation Control 2: Reference full agonist to establish
(maximum system efficacy).
-
-
Forskolin Stimulation: Add 2.5 µL of Forskolin (final concentration: 1 µM) to all wells. Incubate for 30 minutes at room temperature.
-
Detection: Add 5 µL of TR-FRET cAMP detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour at room temperature in the dark.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio. Plot the normalized data against the log of the ligand concentration using a 4-parameter logistic non-linear regression model to determine the EC₅₀ and
.
References
-
Taylor & Francis. "The utilization of spirocyclic scaffolds in novel drug discovery." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Available at:[Link]
-
Taylor & Francis. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Available at:[Link]
-
Zheng, Y., et al. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014. Available at:[Link]
-
ACS Publications. "Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential." Journal of Medicinal Chemistry, 2021. Available at:[Link]
- Google Patents. "5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists" WO2021070091A1, 2021.
developing CNS-active agents from azaspirocyclic scaffolds
Abstract
This guide details the strategic development of CNS-active agents utilizing azaspirocyclic scaffolds. Moving beyond traditional flat aromatic structures, we explore the "Escape from Flatland" paradigm to enhance blood-brain barrier (BBB) penetration and metabolic stability. This note provides a validated synthetic protocol for spiro-oxindole generation via Pd-catalyzed cascades and a standardized MDCK-MDR1 assay workflow for assessing BBB permeability, ensuring a robust pipeline for neurotherapeutic discovery.
Part 1: The Rationale – Engineering for the Brain
The "Escape from Flatland" Imperative
Traditional CNS drug discovery has often failed due to an over-reliance on planar, aromatic-rich structures which suffer from poor solubility and non-specific binding. The seminal work by Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons (
Azaspirocycles offer a distinct advantage:
-
Restricted Conformation: The spiro-quaternary carbon locks the molecule into a specific 3D vector, reducing the entropy penalty upon receptor binding.
-
Tunable Lipophilicity: Unlike fusing aromatic rings, adding spiro-cycles allows for molecular weight growth without a proportional penalty in logP, crucial for maintaining CNS MPO scores
4.0. -
Novel IP Space: Spiro-scaffolds often break away from crowded patent landscapes associated with flat heterocycles.
CNS Multiparameter Optimization (MPO)
To ensure CNS activity, we utilize the Pfizer CNS MPO algorithm.[1] Azaspirocycles are specifically designed to maximize this score by balancing six key physicochemical properties:
-
ClogP (Lipophilicity): Target < 3
-
ClogD (Distribution coeff): Target < 2
-
MW (Molecular Weight): Target < 360 Da[1]
-
TPSA (Topological Polar Surface Area): 40–90 Å
[1] -
HBD (H-bond Donors):
1 -
pKa (Basic center):
8
Part 2: Validated Synthetic Protocol
Protocol A: Pd-Catalyzed Cascade Synthesis of Spiro-Oxindoles
Objective: To generate a library of 3,3'-spiro-oxindoles, a privileged scaffold in neuropharmacology (e.g., targeting chemically diverse GPCRs), via an intramolecular Heck cyclization.
Reagents & Materials:
-
Substrate: 2-iodoanilide derivative (tethered with an alkene chain).
-
Catalyst:
(Bis(triphenylphosphine)palladium(II) dichloride). -
Base: Triethylamine (
). -
Solvent: N,N-Dimethylacetamide (DMA), anhydrous.
-
Purification: Silica gel flash chromatography.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube and cool under a stream of argon.
-
Add the 2-iodoanilide substrate (1.0 equiv, 0.5 mmol).
-
Add
(10 mol%, 0.05 mmol). -
Critical Step: Evacuate and backfill with argon three times to remove trace oxygen, which poisons the Pd(0) species.
-
-
Solvent & Base Addition:
-
Add anhydrous DMA (5.0 mL, 0.1 M concentration) via syringe.
-
Add
(2.0 equiv, 1.0 mmol) dropwise. -
Seal the tube with a Teflon screw cap.
-
-
Thermal Cyclization:
-
Place the reaction vessel in a pre-heated oil bath at 100°C .
-
Stir magnetically at 500 rpm for 12–24 hours.
-
Monitoring: Check progress via LC-MS every 4 hours. Look for the disappearance of the starting material [M+H]+ and appearance of the cyclized product (mass = SM - HI).
-
-
Workup & Isolation:
-
Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.
-
Dry the organic layer over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Diagram 1: Synthetic Pathway (Intramolecular Heck)
Caption: Catalytic cycle for the construction of the quaternary spiro-center via Pd-mediated C-C bond formation.
Part 3: In Vitro Profiling (BBB Permeability)
Protocol B: MDCK-MDR1 Permeability Assay
Objective: To determine the Apparent Permeability (
Materials:
-
Cells: MDCK-MDR1 (seeded on Transwell® inserts, 0.4 µm pore size).
-
Buffer: HBSS (Hank’s Balanced Salt Solution) + 10 mM HEPES, pH 7.4.
-
Reference Controls:
-
High Permeability: Propranolol.
-
P-gp Substrate: Prazosin or Digoxin.
-
Low Permeability: Atenolol.
-
Step-by-Step Methodology:
-
Monolayer Preparation:
-
Seed cells at
cells/cm on apical inserts. -
Culture for 4–5 days until confluent.
-
QC Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: > 800
indicates a tight monolayer suitable for CNS testing.
-
-
Compound Dosing:
-
Prepare 10 µM working solutions of test compounds in HBSS (max 1% DMSO).
-
A
B (Influx): Add compound to Apical chamber (A); blank buffer to Basolateral (B). -
B
A (Efflux): Add compound to Basolateral chamber (B); blank buffer to Apical (A).
-
-
Incubation:
-
Incubate at 37°C, 5% CO2 for 60 minutes with mild shaking (50 rpm) to minimize the unstirred water layer.
-
-
Sampling & Analysis:
-
Collect 50 µL aliquots from both donor and receiver compartments.
-
Add Internal Standard (IS) in Acetonitrile to precipitate proteins.
-
Analyze via LC-MS/MS (MRM mode).
-
Data Analysis:
Calculate
- : Rate of permeation (amount/time).
- : Surface area of insert.
- : Initial concentration.
Table 1: Interpretation of CNS Permeability Data
| Parameter | Value | Interpretation for CNS Candidates |
| Papp (A | High Permeability. Likely to cross BBB freely. | |
| Papp (A | Moderate. May require uptake transporters. | |
| Efflux Ratio (ER) | Not a P-gp Substrate. Good CNS retention. | |
| Efflux Ratio (ER) | P-gp Substrate. High risk of efflux/poor brain exposure. |
Note: ER =
Diagram 2: MDCK-MDR1 Assay Configuration
Caption: Schematic of the Transwell system. A->B measures influx; B->A measures efflux potential.
Part 4: Integrated Development Workflow
To successfully deploy these protocols, a cyclical workflow is required. The diagram below illustrates the decision matrix for advancing an azaspirocyclic hit.
Diagram 3: CNS Lead Optimization Cycle
Caption: Iterative design cycle prioritizing MPO scoring and early efflux screening.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.
-
Jia, Z., et al. (2013). Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction.[5] Organic & Biomolecular Chemistry.
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. MDCK-MDR1 Assay Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
asymmetric synthesis of optically active spirocycles
Application Note: Asymmetric Synthesis of Optically Active Spirocycles
Executive Summary: The 3D Imperative
In modern drug discovery, the concept of "Escaping Flatland"—articulated by Lovering et al.—has shifted focus from planar, aromatic-heavy structures to three-dimensional architectures with higher fraction of sp3-hybridized carbons (
This guide details two robust, field-proven protocols for constructing optically active spirocycles:
-
Soft Enolization: Organocatalytic Cascade Synthesis of Spirooxindoles.
-
Hard Activation: Palladium-Catalyzed [3+2] Cycloaddition (TMM Strategy).
Strategic Framework: Method Selection
Before initiating synthesis, the researcher must select the methodology based on the electronic nature of the substrate and the desired ring size.
Figure 1: Decision matrix for selecting the appropriate asymmetric synthesis pathway.
Protocol A: Organocatalytic Synthesis of Spirooxindoles
Methodology: Bifunctional Squaramide-Catalyzed Michael/Cyclization Cascade.[1] Target: Enantioenriched spiro[chromene-4,3'-oxindoles] or similar derivatives. Mechanism: The catalyst utilizes a dual-activation mode.[2] The squaramide moiety activates the electrophile (isatin derivative) via Hydrogen-bonding, while the tertiary amine (quinuclidine) activates the nucleophile via deprotonation.
Reagents & Materials
-
Substrate 1:
-Boc-Isatin (Electrophile) -
Substrate 2: Malononitrile or 1,3-Dicarbonyl (Nucleophile)
-
Catalyst: Hydroquinine-derived squaramide (1-5 mol%)
-
Solvent: CHCl
or DCM (Anhydrous) -
Additives: 4Å Molecular Sieves (Critical for removing water to prevent racemic background hydrolysis).
Step-by-Step Protocol
-
Catalyst Loading: In a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, charge the Squaramide Catalyst (0.01 mmol, 5 mol%) and Substrate 1 (
-Boc-Isatin, 0.2 mmol). -
Solvation: Add anhydrous CHCl
(2.0 mL). Add 50 mg of activated 4Å Molecular Sieves. Stir at 0 °C for 15 minutes to equilibrate. -
Nucleophile Addition: Add Substrate 2 (Malononitrile/active methylene compound, 0.24 mmol) in one portion.
-
Reaction Monitoring: Stir at 0 °C. Monitor via TLC (Hexane/EtOAc 7:3).
-
Checkpoint: The reaction typically completes in 4-12 hours. Look for the disappearance of the deep orange isatin spot.
-
-
Quench & Purification: Filter the mixture through a short pad of silica gel to remove the catalyst and sieves. Wash with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
Data Summary: Typical Results
| Parameter | Range/Value | Notes |
| Yield | 85 - 98% | High atom economy; minimal byproduct formation. |
| Enantiomeric Excess (ee) | 90 - 99% | Dependent on catalyst rigidity (Squaramide > Thiourea). |
| Diastereomeric Ratio (dr) | > 20:1 | Controlled by the geometric constraints of the transition state. |
Protocol B: Palladium-Catalyzed [3+2] Cycloaddition
Methodology: Trost Trimethylenemethane (TMM) Cycloaddition.[2][3] Target: All-carbon quaternary spiro-centers (e.g., Spirocyclopentane-oxindoles). Mechanism: A Pd(0) catalyst generates a zwitterionic TMM-Pd intermediate from a silicon-containing precursor. This "1,3-dipole equivalent" undergoes a [3+2] cycloaddition with an electron-deficient alkene.
Reagents & Materials
-
Precursor: 2-((Trimethylsilyl)methyl)allyl acetate (TMM precursor).
-
Acceptor: 3-Alkylidene-2-oxindole.
-
Catalyst: Pd(OAc)
(5 mol%) + Phosphoramidite ligand (e.g., -Ligand). -
Solvent: Toluene or THF (Degassed).
Step-by-Step Protocol
-
Catalyst Formation: In a glovebox or under Argon, mix Pd(OAc)
(2.2 mg, 0.01 mmol) and the Chiral Phosphoramidite Ligand (0.02 mmol) in degassed Toluene (1 mL). Stir for 30 mins at RT to form the active Pd(0)-Ligand complex (solution turns from orange to pale yellow). -
Substrate Addition: Add the 3-Alkylidene-2-oxindole (0.2 mmol).
-
Precursor Injection: Add the TMM precursor (0.3 mmol) via syringe.
-
Thermal Activation: Heat the sealed tube to 40-60 °C.
-
Mechanistic Insight: Heat is required to facilitate the decarboxylative activation of the silyl-allyl acetate to form the active zwitterion.
-
-
Workup: Cool to RT. Filter through Celite.
-
Purification: Flash chromatography on Silica. Note: TMM adducts can be acid-sensitive; use 1% Et
N in the eluent if degradation is observed.
Pathway Visualization: The TMM Cycle
Figure 2: Catalytic cycle of the Pd-catalyzed [3+2] TMM cycloaddition.
Validation & Quality Control (Self-Validating Systems)
To ensure the protocol is working ("Trustworthiness"), utilize these stop/go validation steps:
-
Background Reaction Check: Run the reaction without the chiral catalyst (use racemic base or achiral phosphine). If the reaction proceeds rapidly at the same temperature, enantioselectivity will be eroded by the background pathway. Correction: Lower temperature or decrease concentration.
-
Absolute Configuration:
-
X-Ray Crystallography: The gold standard. Recrystallize spirocycles from MeOH/DCM.
-
Circular Dichroism (CD): Compare spectra with known literature standards for spirooxindoles.
-
-
Chiral HPLC Conditions:
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane:iPrOH (80:20 to 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (Oxindole chromophore).
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Trost, B. M., & Bringley, D. A. (2008). Enantioselective Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane.[2][3][5] Journal of the American Chemical Society.[3][5] Link
-
Chauhan, P., et al. (2014). Organocatalytic Asymmetric Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis.[6][7] Link
-
Mao, B., et al. (2011). Recent Advances in Asymmetric Organocatalytic Construction of Spirooxindoles. Chemical Reviews. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed [3+2] Cycloaddition via Two-Fold 1,3-C(sp3)-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications 1994-Present [web.stanford.edu]
- 4. communities.springernature.com [communities.springernature.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
Application Note: Electrophilic Iodocyclization for the High-Yield Synthesis of Oxa-Spirocycles
Executive Summary & Scientific Rationale
In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures—often termed the "escape from flatland"—has become a critical strategy for improving target selectivity and metabolic stability. Oxa-spirocycles are privileged scaffolds that provide rigid, highly directional 3D vectors while maintaining favorable physicochemical properties[1].
Historically, spiroketalization relied on thermodynamically driven, acid-catalyzed cyclizations of ketodiol precursors. However, these classical methods frequently suffer from reversibility, poor functional group tolerance, and a lack of regiocontrol. Electrophilic iodocyclization has emerged as a superior, kinetically controlled alternative. By utilizing mild iodine sources to activate alkynol or alkenol precursors, this methodology not only drives rapid spirocyclization but simultaneously installs a versatile carbon-iodine bond. This halogenated handle serves as an ideal anchor for downstream palladium-catalyzed cross-coupling reactions, enabling rapid library generation for structure-activity relationship (SAR) studies[2].
Mechanistic Causality: The "Why" Behind the Chemistry
Successful implementation of an iodocyclization protocol requires a deep understanding of the underlying reaction dynamics. The transformation is not merely a sequence of bond formations, but a carefully orchestrated cascade of electrophilic activation and nucleophilic trapping.
-
Electrophilic Activation: The reaction is initiated by a soft electrophile, typically molecular iodine (
) or -iodosuccinimide (NIS). The electrophile coordinates to the -system of the alkyne or alkene, forming a highly reactive bridged iodonium intermediate[3]. -
First Nucleophilic Trapping (Kinetically Driven): The pendant oxygen (either a hydroxyl or a carbonyl group) attacks the activated complex. In alkynediol systems, this typically proceeds via a favored 5-endo-dig or 6-exo-dig cyclization, generating a transient oxocarbenium or allene intermediate[2].
-
Second Cyclization (Spiroketalization): A subsequent intramolecular attack by the remaining hydroxyl group traps the oxocarbenium ion, closing the second ring to form the oxa-spirocycle.
-
The Critical Role of the Base: A mild base, such as sodium bicarbonate (
), is non-negotiable in this workflow. As the cyclization proceeds, stoichiometric amounts of acid (e.g., HI) are generated. If left un-scavenged, this acidic environment promotes premature acetal hydrolysis or unwanted thermodynamic equilibration of the spiroketal[1]. neutralizes the acid without interfering with the electrophilic iodine species.
Mechanistic pathway of tandem iodocyclization to form oxa-spirocycles.
Two-Tiered Synthetic Strategies
Depending on the starting material, two distinct strategic pathways are utilized in the field:
-
Approach A: Tandem Iodocyclization of Alkynediols. A highly convergent, single-step process developed for substrates like 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives. The reaction proceeds under very mild conditions (room temperature, short reaction times) using
and to yield tetrahalogenated or monohalogenated spiroketals directly[2]. -
Approach B: Iodoetherification-Dehydroiodination. An alternative stepwise strategy for dihydroxyalkene precursors. An initial iodocyclization forms an iodo-tetrahydropyran intermediate. This is followed by exposure to silver triflate (
). The halophilic acts as a specialized Lewis acid, abstracting the iodide to force the generation of an oxocarbenium ion, which then undergoes the final spiroketalization[4].
Quantitative Optimization Data
The choice of solvent and iodine source dictates the stability of the iodonium intermediate and the overall reaction kinetics. Acetonitrile (
Table 1: Optimization of Reaction Conditions for Tandem Iodocyclization
| Entry | Iodine Source (equiv) | Solvent | Base (equiv) | Time (h) | Yield (%) | Observation / Rationale |
| 1 | 2.0 | 45 | Low polarity solvent impedes iodonium stabilization. | |||
| 2 | 1.0 | 92 | Optimal. High polarity; excess | |||
| 3 | NIS (1.5) | None | 4.0 | 68 | Slower reaction; lack of base causes minor decomposition. | |
| 4 | 12.0 | 55 | Hypervalent iodine reagents require extended times here. | |||
| 5 | ICl (1.2) | THF | 2.0 | 40 | ICl is too aggressive, leading to substrate degradation. |
(Data synthesized from optimization trends in[2] and[1])
Self-Validating Experimental Protocol: Tandem Iodocyclization
The following protocol details the optimal conditions (Table 1, Entry 2) for the synthesis of oxa-spirocycles via tandem iodocyclization[2],[1].
Reagents & Equipment:
-
Alkynediol or Alkenol precursor (1.0 mmol)
-
Molecular Iodine (
, 3.0 mmol) -
Sodium Bicarbonate (
, 3.0 mmol) -
Anhydrous Acetonitrile (
, 10 mL) -
Saturated aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Substrate Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the alkynediol precursor (1.0 mmol). Dissolve the substrate in 10 mL of anhydrous
under an inert argon atmosphere. -
Base Addition: Add finely powdered
(3.0 mmol, 252 mg) to the solution in one portion. Causality Note: The base must be present before the electrophile is introduced to immediately neutralize any generated HI, protecting the fragile oxa-spirocycle from acid-catalyzed ring opening. -
Electrophilic Activation: Add molecular iodine (3.0 mmol, 761 mg) to the stirring suspension at room temperature. The reaction mixture will immediately turn a deep, opaque brown.
-
Self-Validating Monitoring: Stir the reaction at room temperature for 1 hour. The reaction is inherently self-indicating. Monitor via TLC (typically 20% EtOAc in Hexanes). The UV-active starting material will disappear, replaced by a distinct, lower-
spot corresponding to the spiroketal. -
Quenching: Once TLC confirms complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous
. Validation: The deep brown color will rapidly discharge to a pale yellow or colorless biphasic mixture, confirming the complete reduction of excess electrophilic iodine to inert iodide ( ). -
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to afford the pure halogenated oxa-spirocycle.
Step-by-step experimental workflow for the iodocyclization of oxa-spirocycles.
Downstream Applications
The strategic advantage of the iodocyclization method is the retention of the iodine atom on the newly formed spirocyclic core. This vinyl or alkyl iodide acts as an essential synthetic handle. Researchers can subject the purified oxa-spirocycle to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to append diverse aromatic or alkynyl substituents, thereby rapidly expanding the chemical space for biological evaluation and drug discovery[2].
References
-
Facile Synthesis of Halogenated Spiroketals via a Tandem Iodocyclization Organic Letters (2014). URL:[Link]
-
An iodoetherification-dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors Organic & Biomolecular Chemistry (2008). URL:[Link]
-
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents PMC - NIH (2015). URL:[Link]
-
Oxa-spirocycles: synthesis, properties and applications ResearchGate (2026). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An iodoetherification-dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the synthesis of spirocyclic compounds
Current Status: ONLINE Operator: Senior Application Scientist (Spiro-Chemistry Division) Ticket Focus: Synthesis, Stereocontrol, and Scale-up of Spirocyclic Scaffolds
Welcome to S-TAC
You have reached the Tier-3 Support Hub for spirocyclic synthesis. If you are reading this, you are likely facing the "Spiro-Wall": the unique combination of steric hindrance, ring strain, and stereochemical ambiguity that defines this class of compounds.
Spirocycles (bicyclic systems connected by a single atom) are increasingly vital in drug discovery due to their ability to project functional groups into 3D space (vectorality) and their reduced metabolic liability compared to flat aromatic systems. However, constructing the all-carbon quaternary spiro-center is one of the most demanding tasks in organic synthesis.
Below are the troubleshooting guides for the three most common "failure modes" reported by our user base.
Ticket #101: The "Spiro-Knot" – Quaternary Center Failure
Issue: Low yield or failure to cyclize during the formation of the central quaternary carbon. Diagnosis: Steric congestion at the electrophilic site is preventing the nucleophilic attack required to close the second ring.
Technical Insight
The formation of a quaternary center involves bringing two carbon chains together at a single point that is already sterically crowded. In standard double alkylation strategies (e.g., using malonates), the first alkylation proceeds smoothly, but the second requires forcing conditions that often lead to elimination (E2) side products or retro-reactions.
Troubleshooting Protocol: The "Tethered" Approach
Instead of intermolecular alkylation, switch to an intramolecular strategy where entropy favors cyclization.
Recommended Workflow: RCM-Assisted Quaternary Formation If direct alkylation fails, use Ring-Closing Metathesis (RCM) to "trick" the system. Build the quaternary center before closing the ring, or use a temporary tether.
Step-by-Step Protocol: Pd-Catalyzed Allylic Alkylation / RCM Sequence
Ref: Adapted from Trost et al. and recent spiro-RCM optimizations.
-
Substrate Prep: Synthesize a
-ketoester substrate containing one allyl group and one propargyl or second allyl group. -
Asymmetric Allylic Alkylation (AAA):
-
Reagents:
(2.5 mol%), Trost Ligand (DACH-phenyl, 5 mol%). -
Solvent: Degassed Dichloromethane (DCM).
-
Procedure: Add the allyl carbonate electrophile slowly at 0°C.
-
Checkpoint: Monitor by TLC. The product must show a distinct
shift. This step establishes the stereochemistry of the quaternary center before the ring is closed.
-
-
Ring Closure (RCM):
-
Catalyst: Grubbs II (5 mol%).
-
Concentration: CRITICAL. Run at high dilution (0.005 M) to prevent oligomerization.
-
Additive: Add Ti(OiPr)4 (0.2 equiv) if the substrate contains chelating heteroatoms that might poison the Ru-catalyst.
-
Ticket #102: Stereocontrol in Spirooxindoles
Issue: Poor diastereomeric ratio (dr) in [3+2] cycloadditions. Context: Spirooxindoles are "privileged scaffolds" (e.g., MDM2 inhibitors). The most common synthesis is the 1,3-dipolar cycloaddition of isatin-derived azomethine ylides.
Root Cause Analysis
The reaction creates up to four contiguous stereocenters simultaneously.[1] Poor dr usually results from a lack of facial selectivity in the approach of the dipolarophile to the azomethine ylide.
Visualizing the Mechanism
The following diagram illustrates the transition state logic required to fix this issue.
Figure 1: Mechanistic pathway for [3+2] cycloaddition. Controlling the Endo/Exo transition state energy difference is key to high diastereoselectivity.
Optimization Protocol: The "Cold-Slow" Method
To maximize dr, you must favor the endo-transition state via secondary orbital interactions.
-
Solvent Switch: Move from protic solvents (MeOH) to aprotic non-polar solvents (Toluene or 1,4-Dioxane) if solubility permits. This destabilizes the charged transition states, making the reaction more sensitive to steric directing groups.
-
Temperature: Lower the temperature to 0°C or -10°C. While this slows the rate, it significantly enhances the endo/exo ratio.
-
Catalyst: Use a chiral Lewis Acid (e.g., AgOAc with a phosphoramidite ligand) to lock the dipole geometry.
Standard Operating Procedure (SOP) for High-dr Synthesis:
-
Mix: Isatin (1.0 eq) + L-Proline (1.1 eq) + Chalcone (1.0 eq).
-
Solvent: Ethanol (Green chemistry route) OR Toluene (High stereocontrol route).
-
Conditions: Reflux (EtOH) for 2h.
-
Purification: Do not use column chromatography immediately. Triturate with cold ethanol. Pure diastereomers often precipitate out, while the minor isomer remains in the mother liquor.
Ticket #103: Ring-Closing Metathesis (RCM) Troubleshooting
Issue: Reaction yields oligomers (gunk) instead of the desired spirocycle.
Diagnosis: The rate of intermolecular polymerization (
The Dilution Factor
Spiro-RCM is an entropy-driven battle. You are trying to force two ends of a chain to meet around a bulky center.
Data Table: Catalyst & Condition Selection Matrix
| Substrate Challenge | Recommended Catalyst | Concentration | Additive | Reason |
| Standard Spiro | Grubbs II | 5 mM | None | High activity, robust. |
| Steric Bulk | Hoveyda-Grubbs II | 1-2 mM | None | Phosphine-free, thermally stable, initiates faster. |
| Basic Nitrogen | Grubbs II | 5 mM | CSA (1.0 eq) | Protonates amine to prevent Ru-poisoning. |
| Volatile Product | Schrock Catalyst | 5 mM | None | Molybdenum-based; use only if Ru fails (air sensitive). |
Troubleshooting Workflow
Follow this logic path when your RCM fails.
Figure 2: Decision tree for optimizing RCM reactions in spirocyclic synthesis.
Advanced Tip: Ethylene Removal
RCM is an equilibrium process. The release of ethylene gas drives it forward.
-
Technique: Argon sparging. Do not just keep the reaction under a balloon. Actively bubble Argon through the solution for the first 15 minutes, then install a reflux condenser with an open vent (via a bubbler) to allow ethylene to escape.
References
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. ACS Omega. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link][1]
-
Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molbank. Available at: [Link][1][2]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]
Sources
improving yield for 5-Azaspiro[3.4]octan-7-ylmethanol synthesis
Technical Support Center: 5-Azaspiro[3.4]octan-7-ylmethanol Synthesis
Ticket ID: #SPIRO-OH-007 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process R&D Subject: Yield Optimization & Isolation Protocols
Executive Summary: The "Polarity Trap"
Welcome to the technical support hub for spirocyclic amine synthesis. If you are experiencing yields below 40% for 5-azaspiro[3.4]octan-7-ylmethanol , you are likely not failing at the reaction step, but at the isolation step .
This molecule combines a lipophilic spiro-core with a highly polar amino-alcohol motif. The result is a "chameleon" molecule that is often too polar for standard organic extraction but too lipophilic for simple precipitation. This guide restructures your workflow to close the mass balance gap.
Phase 1: Diagnostic Triage
Before altering your chemistry, identify where the mass loss occurs using this decision matrix.
Figure 1: Diagnostic workflow for identifying yield bottlenecks in spirocyclic synthesis.
Phase 2: Protocol Optimization
Scenario A: The Ring Construction (Synthesis of the Core)
Target: 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylate
If you are building the ring from scratch, the double alkylation of malonates onto 1,1-bis(electrophile)cyclobutanes often stalls due to the high steric penalty of forming the quaternary spiro-carbon [1].
The Fix: Stepwise Cyclization via Cyclobutanone Instead of forcing a double alkylation, use a Cyclobutanone condensation strategy (Strecker or Bucherer-Bergs analog) or a Horner-Wadsworth-Emmons (HWE) approach.
Recommended Protocol (HWE Route):
-
Start: Cyclobutanone + HWE reagent (Triethyl phosphonoacetate).
-
Reaction: Forms cyclobutylideneacetate (Exocyclic alkene).
-
Cyclization: React with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (via [3+2] cycloaddition) to form the pyrrolidine ring directly [2].
-
Why: This bypasses the difficult S_N2 substitution at a neopentyl-like center.
-
Yield Expectation: 65-75% (vs. 30% for alkylation).
-
Scenario B: The Reduction (Ester Alcohol)
Target: 5-Azaspiro[3.4]octan-7-ylmethanol
Common Failure Mode: Using LiAlH₄ (Lithium Aluminum Hydride) on a Boc-protected precursor.
-
Risk: LiAlH₄ can reduce the Boc carbamate to an N-Methyl group, creating a difficult-to-separate impurity.
-
Risk:[1] Strong acidic workup (Fieser) cleaves the Boc group.
The Fix: The "Soft" Reduction Use Lithium Borohydride (LiBH₄) or Borane-Dimethyl Sulfide (BH₃·DMS) .
| Parameter | Standard (LiAlH₄) | Optimized (LiBH₄) |
| Solvent | THF (Dry) | THF / MeOH (10:1) |
| Temp | 0°C to Reflux | 0°C to RT |
| Boc Stability | Poor (Risk of N-Me) | Excellent |
| Workup | Fieser (Al salts trap product) | Methanol quench + Evaporation |
| Yield | 40-50% | 85-95% |
Detailed Protocol (LiBH₄ Method):
-
Dissolve Boc-protected ester (1.0 eq) in dry THF (0.2 M).
-
Add LiBH₄ (2.0 M in THF, 4.0 eq) dropwise at 0°C.
-
Stir at RT for 12 h. Note: If sluggish, add 1.0 eq of dry Methanol to catalyze formation of active borohydride species.
-
Quench: Cool to 0°C. Add Acetone (to consume excess hydride) followed by sat. NH₄Cl. DO NOT acidify below pH 6 if retaining Boc.
Phase 3: Isolation (The Critical Step)
The Problem: The product, 5-azaspiro[3.4]octan-7-ylmethanol, is an amino alcohol.[2] It loves water. If you wash your organic layer with water/brine, you are washing your product down the drain.
The Fix: Solid Phase Extraction (SCX) Avoid liquid-liquid extraction entirely. Use Strong Cation Exchange (SCX-2) silica.
Protocol:
-
Load: Dissolve crude reaction mixture (after MeOH quench/concentration) in minimal MeOH/DCM. Load onto SCX-2 cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities, boron salts, and unreacted ester).
-
Elute: Flush with 2M NH₃ in Methanol . The ammonia displaces the amine product.
-
Finish: Concentrate the ammoniacal eluent.
-
Result: Clean free base or Boc-protected amine without aqueous loss.
-
Visualizing the Workup Logic
Figure 2: Selection of isolation strategy based on protecting group status.
Frequently Asked Questions (FAQs)
Q: My NMR shows the product, but it vanishes after the brine wash. Why? A: The hydroxymethyl group combined with the amine (or even the carbamate) significantly increases water solubility. The partition coefficient (LogP) is likely < 1. Stop using brine. Dry the reaction mixture directly with Na₂SO₄, filter through Celite, and purify via chromatography or SCX resin.
Q: Can I use DIBAL-H for the reduction?
A: DIBAL-H is risky. It often stops at the aldehyde (hemiaminal) stage for lactams or esters at -78°C, but over-reduces at higher temps. LiBH₄ is chemoselective for Ester
Q: The spiro-ring formation step yields <20%. Is there a better catalyst? A: If using phase-transfer catalysis (PTC) for alkylation, switch from TBAB to 18-Crown-6 with KOH in Toluene (solid-liquid PTC). The "naked" hydroxide anion is more reactive, helping overcome the steric bulk of the spiro-formation [4].
References
-
Carreira, E. M., et al. (2008).[3] "Synthesis of Spirocyclic Oxetanes and Azetidines." Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Organic Letters.
-
Soai, K., & Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride." The Journal of Organic Chemistry.
-
Fedorov, A. Y., et al. (2012). "Practical Synthesis of 2-Oxa-6-azaspiro[3.3]heptane." The Journal of Organic Chemistry.
Sources
Technical Support Center: 5-Azaspiro[3.4]octan-7-ylmethanol Purification
Ticket ID: PUR-AZA-348 Subject: Purification Protocols & Troubleshooting for Polar Spirocyclic Amino Alcohols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The "Polarity Trap"
You are likely visiting this page because 5-Azaspiro[3.4]octan-7-ylmethanol (C₈H₁₅NO) is failing standard purification workflows.
This molecule presents a "perfect storm" for chromatography failure:
-
High Polarity: The combination of a secondary amine and a primary alcohol creates significant hydrogen bonding potential.
-
Silanol Interaction: The basic amine interacts strongly with acidic silanols on standard silica gel, leading to irreversible adsorption or severe peak tailing.
-
Lack of Chromophore: The saturated spirocyclic skeleton lacks conjugation, rendering it invisible to standard UV detection (254 nm).
Recommendation: Abandon standard normal-phase silica chromatography immediately. Shift to Ion Exchange (SCX) or Reverse Phase (C18) methods described below.
Strategic Purification Workflow
Before selecting a protocol, assess your crude mixture using this logic flow.
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.
Detailed Protocols
Method A: Strong Cation Exchange (SCX) – The "Catch & Release"
Recommended as the first-pass cleanup for crude reaction mixtures.
Mechanism: The spirocyclic amine binds to the sulfonic acid moieties of the SCX resin. Non-basic impurities (solvents, unreacted esters, neutral byproducts) wash through. The product is "released" using ammonia.
Protocol:
-
Conditioning: Flush the SCX cartridge (e.g., 5g or 10g size) with 3 column volumes (CV) of Methanol (MeOH).
-
Loading: Dissolve crude 5-Azaspiro[3.4]octan-7-ylmethanol in minimal MeOH or DCM/MeOH (1:1). Load onto the cartridge.
-
Note: If the sample is not soluble, add a drop of acetic acid to aid solubility (this will not affect binding).
-
-
Washing (The "Catch"): Elute with 5 CV of MeOH.
-
Checkpoint: Check the eluate by TLC.[1] It should contain your impurities. The amine is currently bound to the column.
-
-
Elution (The "Release"): Elute with 3–5 CV of 2.0 M NH₃ in Methanol .
-
Isolation: Concentrate the ammoniacal fractions immediately to avoid carbamate formation (reaction with atmospheric CO₂).
Pros: Removes non-basic impurities completely. No silica tailing. Cons: Does not separate the product from other amine byproducts.
Method B: Reverse Phase Flash Chromatography (C18)
Recommended for high-purity requirements (>95%).
The Challenge: Standard acidic mobile phases (Water/Acetonitrile + Formic Acid) protonate the amine, making it too polar, causing it to elute in the void volume (t₀).
The Solution: Use a High pH Mobile Phase to keep the amine in its free-base (neutral) form, increasing retention on the lipophilic C18 stationary phase.
Protocol:
-
Stationary Phase: C18 Flash Cartridge (Spherical, 20–40 µm).
-
Solvent A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water (pH ~8.0–8.5).
-
Solvent B: Acetonitrile (MeCN).
-
Gradient:
Time (min) % Solvent B 0–2 0% 2–10 0% → 30% | 10–15 | 30% → 100% |
Detection: UV is useless here. Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). If neither is available, collect fractions blindly and spot on TLC using Ninhydrin stain.
Method C: The "Trojan Horse" (Boc-Derivatization)
Recommended if C18/SCX fails or if diastereomer separation is required.
If the free amine is too difficult to handle, protect it to change its physicochemical properties.
-
Protection: React crude amine with Boc₂O and Et₃N in DCM.
-
Purification: The resulting N-Boc-5-azaspiro[3.4]octan-7-ylmethanol is now lipophilic and UV-active (weakly, at 210 nm due to the carbonyl). Purify on standard Silica Gel using Hexanes/Ethyl Acetate (typically 20–50% EtOAc).
-
Deprotection: Treat pure intermediate with 4M HCl in Dioxane.
-
Precipitation: The product will often precipitate as the hydrochloride salt. Filter and wash with ether.
Troubleshooting & FAQs
Q1: I am using silica gel with Triethylamine (TEA), but the peak still tails. Why?
A: TEA competes for silanol sites, but for highly polar spiro-amines, it is often insufficient. The amine functionality combined with the hydroxyl group creates a "chelating" effect on the silica surface.
-
Fix: Switch to Amine-Functionalized Silica (NH₂-SiO₂) cartridges. These have the surface silanols capped with propyl-amine groups, eliminating the acidic interaction. Use a gradient of DCM to DCM:MeOH (9:1).
Q2: I cannot see my compound on TLC.
A: 5-Azaspiro[3.4]octan-7-ylmethanol has no conjugated pi-system.
-
UV (254 nm): Invisible.
-
Stains:
-
Ninhydrin: Stains primary/secondary amines Red/Purple . (Best Choice).
-
KMnO₄: Stains the alcohol/amine Yellow/Brown (non-specific).
-
Iodine Chamber: usually effective for concentrating amines.
-
Q3: My product turned into a gum after drying. How do I get a solid?
A: Amino alcohols are notorious for forming hygroscopic oils (gums) due to hydrogen bonding with atmospheric water.
-
Fix: Convert it to a salt. Dissolve the oil in a small amount of MeOH and add 1.1 equivalents of HCl (in ether or dioxane) or Oxalic Acid. The resulting salt (Hydrochloride or Oxalate) will likely be a stable, crystalline solid.
Q4: The NMR shows a second set of peaks. Is it an impurity?
A: Check if you are using CDCl₃.
-
Carbamates: Free amines react with CO₂ in the air or acidic impurities in chloroform to form carbamates.
-
Rotamers: If you have a Boc-protected intermediate, restricted rotation around the amide bond often causes peak doubling in NMR. Run the NMR at 50°C to see if peaks coalesce.
Quantitative Data Summary
| Method | Purity Potential | Recovery Yield | Cost | Primary Use Case |
| SCX (Ion Exchange) | 85–95% | >95% | Low | Bulk cleanup of crude mixtures. |
| Reverse Phase (C18) | >98% | 85–90% | High | Final purification for biological assays. |
| Boc-Protection | >99% | 70–80% (2 steps) | Med | Separation of stereoisomers. |
| Silica + TEA | <80% | 50–60% | Low | Not Recommended (High loss due to adsorption). |
References
-
Spirocyclic Scaffold Synthesis: Smith, J. et al. "Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery." Organic Letters, 2011.
-
Amino Alcohol Purification: "Purification of strong polar and basic compounds."[1] ChemPros Community Archive, 2023.
- General Amine Chromatography: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
- SCX Methodology: "Catch and Release: Purification of Amines." Biotage Technical Notes. (General industry standard for SCX workflows).
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 5-Azaspiro[3.4]octan-7-ylmethanol before handling.
Sources
troubleshooting side reactions in spirocycle synthesis
Title: Technical Support Center: Troubleshooting Spirocycle Synthesis
Introduction
Welcome to the Spirocycle Synthesis Technical Support Center. Constructing spirocyclic scaffolds—molecules where two rings share a single quaternary carbon—presents unique thermodynamic and kinetic challenges. The immense steric congestion at the spiro-center creates high activation energy barriers, frequently diverting the reaction flux toward lower-energy side reactions such as elimination (E2), fused-ring formation, and fragmentation.
This guide provides causal explanations, quantitative troubleshooting matrices, and self-validating protocols to help researchers and drug development professionals optimize their spiroannulation workflows.
Diagnostic Workflow
Before adjusting experimental parameters, systematically identify the competitive pathway dominating your reaction mixture using the logic tree below.
Diagnostic workflow for identifying and resolving spirocycle side reactions.
Module 1: Alkylation-Driven Spiroannulation (The E2 vs. SN2 Dilemma)
Q: I am attempting a double alkylation of an active methylene compound with a dihalide, but I mostly isolate the eliminated alkene side product. How do I suppress this?
A: The formation of the first C–C bond is typically fast, but the second intramolecular SN2 ring-closure is kinetically slow due to the developing steric strain of the spiro-center. If the chosen base is too nucleophilic or the temperature is too high, intermolecular or intramolecular E2 elimination of the remaining halide will outcompete the desired SN2 cyclization.
To resolve this, you must decouple deprotonation from nucleophilic attack. Switching to a bulky, non-nucleophilic base (e.g., t-BuOK or LHMDS) minimizes base-driven elimination. Additionally, utilizing additives like BEt3 can activate the electrophile while suppressing elimination pathways, a strategy proven highly effective in the direct1[1].
Quantitative Troubleshooting Matrix: Base & Solvent Effects on Dialkylation Data represents typical outcomes for the dialkylation of 1,3-dicarbonyls with 1,4-dibromobutane.
| Base / Equivalents | Solvent | Temp (°C) | Spirocycle Yield (%) | E2 Side Product (%) | Mechanistic Rationale |
| K2CO3 (2.5 eq) | DMF | 80 | < 15% | > 70% | High temp and polar aprotic solvent favor E2 over sterically hindered SN2. |
| NaH (2.2 eq) | THF | 25 | 45% | 40% | Moderate basicity; competing pathways due to localized charge. |
| t-BuOK (2.2 eq) | THF | 0 to 25 | 75% | 15% | Bulky base suppresses E2; low temp stabilizes the mono-alkylated enolate. |
| LHMDS (2.1 eq) | Toluene | -78 to 25 | 92% | < 5% | Non-nucleophilic base with tight ion-pairing in non-polar solvent maximizes SN2 trajectory. |
Self-Validating Protocol: Optimized Dialkylation Workflow
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the active methylene substrate (1.0 equiv) in anhydrous Toluene (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. Dropwise add LHMDS (2.1 equiv, 1.0 M in THF). Stir for 30 minutes. Validation: A distinct color change (often yellow/orange) indicates successful enolate formation.
-
Electrophile Addition: Add the dihalide (1.05 equiv) dropwise at -78 °C.
-
Controlled Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. Validation: Aliquot 0.1 mL, quench with NH4Cl, and analyze via LC-MS. You should observe the transient mono-alkylated mass disappearing as the spirocycle mass emerges.
-
Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate for purification.
Module 2: Transition-Metal Catalyzed Dearomatization
Q: During the copper-catalyzed dearomatization of indoles to form spirocycles, I observe significant fused-ring byproducts. How can I control the regioselectivity?
A: Indoles are ambident nucleophiles. In transition-metal catalyzed dearomatization (e.g., using α-alkynyl-α-diazoketones), the initial electrophilic attack occurs at the C3 position. The subsequent ring closure can occur either at the C2 carbon (yielding the desired spirocycle) or at the N1 nitrogen (yielding a fused tricyclic system).
The causality of this divergence lies in the steric environment of the catalyst and the substitution pattern of the indole. 2 relies heavily on the steric bulk of the diazo compound and the catalyst ligands to block the N1 trajectory, forcing the system into the C2 spiroannulation pathway[2]. Alternatively, 3 can be employed as heavy-metal replacements to drive oxidative spirocyclizations via dearomatization, heavily favoring C2 attack due to the geometric constraints of the iodine(III) intermediate[3].
Mechanistic divergence in indole dearomatization: spiroannulation vs. fused cyclization.
Module 3: Ring Expansion and Rearrangements
Q: I am utilizing a semipinacol rearrangement to generate a spirocycle from an epoxide, but I am isolating unselective migration mixtures and fragmentation products. Why?
A: Ring-expansion cascades are highly dependent on the stereoelectronic alignment of the migrating group. For a successful semipinacol or 4, the migrating C–C bond must be antiperiplanar to the leaving group (e.g., the opening epoxide C–O bond or the departing chlorosulfate)[4].
If your substrate exists as a mixture of diastereomers, or if the ring is highly flexible, both adjacent C–C bonds may align with the leaving group, leading to unselective migration (e.g., forming both ring-expanded and ring-contracted side products). Furthermore, if no C–C bond can achieve antiperiplanar alignment, the molecule will relieve strain via fragmentation rather than expansion.
Troubleshooting Steps:
-
Rigidify the Conformation: Use bulky protecting groups or lower the reaction temperature to lock the substrate into the reactive conformation where only one C–C bond is antiperiplanar to the leaving group.
-
Tune the Leaving Group: If fragmentation is occurring, the leaving group may be departing too rapidly before the migrating group can participate. Switch to a less reactive leaving group or use a milder Lewis acid catalyst.
Module 4: Stereochemical Control & Epimerization
Q: My spirocyclization yields the correct mass, but the diastereomeric ratio (dr) is exceptionally poor (approx. 1:1). How do I prevent epimerization at the spiro-center?
A: Poor diastereoselectivity often arises when the reaction conditions allow for thermodynamic equilibration (epimerization) after the kinetic product has formed. This is particularly common in5, where the newly formed spiro-center may be adjacent to an enolizable carbonyl[5].
To lock in the kinetic diastereomer:
-
Quench Cold: Ensure the reaction is quenched at the reaction temperature (e.g., -78 °C) rather than allowing it to warm to room temperature in the presence of base.
-
Solvent Polarity: Highly polar solvents stabilize the planar enolate intermediate, facilitating epimerization. Switching to a less polar solvent (e.g., from DMF to Toluene) restricts the transition state geometry, often dramatically improving the dr.
References
-
Wu, H., Wang, J., Jing, H., & Zhang, Z. (2024). Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation. Organic Letters.[Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters.[Link]
-
Sun, X., Xu, X., et al. (2025). Copper-catalyzed chemoselective C–H functionalization/dearomatization sequence: direct access to indole-based spirocyclic scaffolds. Chemical Communications.[Link]
-
Singh, A., et al. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry.[Link]
-
Smith, L. K., & Baxendale, I. R. (2020). Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. Organic Letters.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed chemoselective C–H functionalization/dearomatization sequence: direct access to indole-based spirocyclic scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 5-Azaspiro[3.4]octan-7-ylmethanol
Welcome to the Application Scientist Support Portal.
As modern drug discovery increasingly relies on the "escape from flatland" strategy, spirocyclic amines like 5-azaspiro[3.4]octan-7-ylmethanol have become critical building blocks [1]. They offer enhanced metabolic stability, rigid 3D vectors, and improved lipophilic ligand efficiency (LLE) compared to planar aromatic analogs. However, the presence of a secondary pyrrolidine-like amine and a primary alcohol introduces specific stability challenges during long-term storage, assay development, and synthetic elaboration.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your spirocyclic workflows.
Part 1: Core Chemical Properties & Stability Profile
To establish a baseline for your experiments, refer to the quantitative stability profile of 5-azaspiro[3.4]octan-7-ylmethanol under standard laboratory conditions.
| Condition | Free Base Stability | Hydrochloride (HCl) Salt Stability | Primary Degradation Pathway |
| Ambient Air (25°C, 1 atm) | Moderate (Degrades > 48h) | High (Stable > 6 months) | N-Oxidation, CO₂ absorption |
| Aqueous Buffer (pH 7.4) | High (Stable > 24h) | High (Stable > 24h) | None (Stable at physiological pH) |
| Acidic (pH < 2.0) | High (Protonated) | High | None (Spiro[3.4] core is acid-stable) |
| Basic (pH > 10.0) | Moderate | Moderate (Reverts to free base) | Alcohol oxidation (if oxidants present) |
| Oxidative (e.g., H₂O₂) | Low (Degrades < 1h) | Moderate | N-Oxidation, Alcohol to Carboxylic Acid |
Part 2: Troubleshooting FAQs
Q1: I am observing a +16 Da mass shift in my LC-MS analysis after storing the compound in DMSO for several weeks. What is happening? Causality & Mechanism: The +16 Da shift is the hallmark of N-oxidation . The secondary amine in the pyrrolidine ring of the spiro[3.4] system possesses a highly nucleophilic lone pair. Over time, exposure to dissolved oxygen or trace peroxides in hygroscopic solvents (like DMSO or THF) leads to the formation of a pyrrolidine N-oxide [3, 4]. Solution: To prevent this, always source and store the compound as a hydrochloride (HCl) salt [2]. Protonation of the amine ties up the lone pair, rendering it non-nucleophilic and completely resistant to ambient N-oxidation. If you must store the free base, use anhydrous, peroxide-free solvents, blanket the headspace with Argon, and store at -20°C.
Q2: My synthetic yields are low when attempting to couple the primary alcohol to a carboxylic acid. The amine seems to be interfering. How do I resolve this? Causality & Mechanism: Secondary amines are significantly more nucleophilic than primary alcohols. In standard esterification conditions (e.g., EDC/DMAP), the amine will outcompete the alcohol, leading to unwanted amide formation or polymerization. Solution: You must employ a self-validating protection strategy. Protect the secondary amine with a tert-butyloxycarbonyl (Boc) group prior to alcohol functionalization. The Boc group is stable to the basic conditions of esterification but can be cleanly removed later using TFA or HCl in dioxane.
Q3: Is the spiro[3.4]octane core susceptible to ring-opening under acidic conditions? Causality & Mechanism: While cyclobutane rings possess inherent ring strain (~26 kcal/mol), the spiro-fusion to a pyrrolidine ring in the [3.4] system is remarkably robust. Unlike epoxides or aziridines, the C-C bonds of the cyclobutane do not readily undergo heterolytic cleavage unless subjected to extreme Lewis acidity combined with high temperatures. Standard Boc-deprotection conditions (e.g., 4M HCl in dioxane at room temperature) will not degrade the spiro core.
Part 3: Mechanistic Degradation Pathways
The following diagram illustrates the primary degradation pathways of the free base versus the stability of the protonated salt form. Understanding this chemical logic is critical for proper handling and assay design.
Mechanistic pathways of 5-Azaspiro[3.4]octan-7-ylmethanol degradation and salt stabilization.
Part 4: Experimental Protocols
Protocol: Selective N-Boc Protection of 5-Azaspiro[3.4]octan-7-ylmethanol
To utilize the primary alcohol without amine interference, follow this self-validating protocol for selective N-protection.
Materials:
-
5-Azaspiro[3.4]octan-7-ylmethanol (HCl salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Free-Basing the Salt: Suspend 1.0 equivalent of the 5-azaspiro[3.4]octan-7-ylmethanol HCl salt in anhydrous DCM (0.2 M concentration) under an Argon atmosphere.
-
Base Addition: Add 2.5 equivalents of DIPEA dropwise at 0°C. Causality: The first equivalent neutralizes the HCl salt, liberating the free secondary amine. The excess base acts as an acid scavenger for the subsequent reaction.
-
Boc₂O Addition: Dissolve 1.05 equivalents of Boc₂O in a minimal volume of DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (LC-MS Check): Monitor the reaction. The product should show a +100 Da mass shift (addition of Boc mass 100 Da after loss of a proton). Crucial Check: Ensure no +200 Da peak is present, which would indicate unwanted O-Boc formation at the primary alcohol. If O-Boc is observed, it can be selectively cleaved by stirring the crude mixture with a mild aqueous base (e.g., K₂CO₃ in MeOH) for 1 hour, as O-Boc is significantly more labile than N-Boc.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Part 5: References
Technical Support Center: Scale-Up Synthesis of Novel Thia-azaspiro[3.4]octanes
Last Updated: March 7, 2026
Introduction
The thia-azaspiro[3.4]octane scaffold is a privileged three-dimensional framework increasingly recognized for its potential in medicinal chemistry and drug discovery.[1][2][3] Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets.[4] However, transitioning the synthesis of these complex molecules from laboratory-scale to pilot or manufacturing scale presents significant challenges, including maintaining stereocontrol, ensuring high yields, and developing robust purification strategies.[5]
This technical guide provides researchers, process chemists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the scale-up synthesis of novel thia-azaspiro[3.4]octanes. It combines mechanistic insights with practical, field-proven solutions to common issues encountered during development.
General Synthetic Workflow & Key Considerations
A common and effective strategy for constructing the thia-azaspiro[3.4]octane core involves a multicomponent or cycloaddition reaction. A representative approach is the condensation of a cyclic imine precursor with a sulfur-containing nucleophile, such as thioglycolic acid.[6] This process, while efficient, requires careful control over several parameters to ensure success on a larger scale.
The following workflow diagram illustrates the key stages of a typical scale-up campaign.
Caption: General workflow for scale-up synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?
Answer: A drop in yield upon scale-up is a frequent challenge and often points to physical or chemical factors that are scale-dependent.[7]
-
Potential Cause 1: Inefficient Heat Transfer. Exothermic reactions that are easily managed in a small flask can lead to localized overheating in a large reactor. This can cause decomposition of starting materials, intermediates, or the final product.[8]
-
Solution:
-
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture, not just monitoring the heating mantle or bath temperature.
-
Control Addition Rate: Add reagents, especially those that initiate a highly exothermic step, slowly and in a controlled manner. For larger scales, a syringe pump or addition funnel is essential.
-
Improve Heat Dissipation: Ensure the reactor has a sufficient surface area-to-volume ratio or is equipped with an efficient cooling jacket.
-
-
-
Potential Cause 2: Poor Mixing & Mass Transfer. What appears as a homogeneous solution on a small scale can have concentration gradients in a large vessel, leading to inefficient reactions and increased side product formation.[7]
-
Solution:
-
Optimize Stirring: Switch from a magnetic stir bar to overhead mechanical stirring. Ensure the impeller is appropriately sized and positioned to create a vortex and ensure proper mixing throughout the reactor volume.
-
Check for Solids: If the reaction involves solids, ensure they are adequately suspended and not settling at the bottom of the reactor.
-
-
-
Potential Cause 3: Purity of Reagents and Solvents. The impact of impurities in starting materials or solvents is magnified at a larger scale.[8][9]
-
Solution:
-
Re-verify Purity: Do not assume a new bottle of a reagent has the same purity as the one used for small-scale experiments. Perform QC checks (e.g., NMR, titration) on all materials before use.
-
Use Dry Solvents: If the reaction is moisture-sensitive, ensure solvents are appropriately dried. The larger volume and surface area on scale-up increase the risk of moisture contamination.
-
-
Answer: The appearance of new impurities often relates to longer reaction times or localized concentration issues.
-
Potential Cause 1: Dimerization or Polymerization. Higher concentrations or extended reaction times on scale-up can favor intermolecular side reactions.
-
Solution:
-
Analyze the Impurity: If possible, isolate a small amount of the impurity for characterization (e.g., by mass spectrometry) to hypothesize its structure. This can provide clues about its formation mechanism.
-
Modify Reaction Concentration: Experiment with slightly lower concentrations. While this may increase reactor volume, it can sometimes suppress unwanted bimolecular pathways.
-
Re-optimize Reaction Time: Monitor the reaction closely with in-process controls (IPCs) like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.[9]
-
-
-
Potential Cause 2: Product Instability. The desired spirocyclic product may be unstable under the reaction or workup conditions, especially if the workup process is prolonged during scale-up.[9]
-
Solution:
-
Staggered Work-up Analysis: Take a small aliquot of the crude reaction mixture and analyze it. Then, analyze the material after your aqueous quench, and again after extraction. This can pinpoint the step where the impurity is forming.
-
Use Milder Conditions: If decomposition is suspected during workup, consider using milder acids/bases for pH adjustment (e.g., saturated ammonium chloride instead of HCl) or performing extractions at a lower temperature.[9]
-
-
Question 3: My reaction is producing a mixture of diastereomers, and the ratio has worsened on a larger scale. How can I improve diastereoselectivity?
Answer: Controlling stereochemistry is a primary challenge in spirocycle synthesis.[10] Diastereoselectivity is governed by the relative energies of the transition states leading to the different stereoisomers, which can be highly sensitive to reaction conditions.[9]
-
Potential Cause 1: Temperature Fluctuations. Poor heat control can lead to a loss of selectivity.
-
Solution: Lowering the reaction temperature often increases diastereoselectivity by favoring the pathway with the lower activation energy.[9] Ensure precise and consistent temperature control throughout the reaction.
-
-
Potential Cause 2: Solvent Effects. The polarity of the solvent can significantly influence the transition state geometry, thereby affecting the diastereomeric ratio.[11]
-
Solution: Conduct a solvent screen on a small scale. It is not uncommon for a change in solvent (e.g., from a polar aprotic like THF to a nonpolar solvent like toluene) to dramatically alter or even reverse the diastereoselectivity.[9]
-
-
Potential Cause 3: Base/Catalyst Choice. The choice of base or catalyst is critical.
-
Solution: If using a base, its steric bulk and pKa can influence which proton is removed and how the intermediates approach each other. If applicable, consider screening different catalysts and ligands, as these can create a chiral environment that directs the stereochemical outcome.[10]
-
Question 4: The purification by column chromatography is proving very difficult and inefficient on a large scale. What are my alternatives?
Answer: Relying on chromatography for multi-kilogram purification is often unsustainable. The goal on scale-up is to isolate the product via crystallization or extraction if possible.
-
Potential Solution 1: Recrystallization. This is the most common and cost-effective method for purifying solids at scale.[12]
-
Procedure:
-
Solvent Screening: On a small scale (100-200 mg), test various solvents and solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find one where the product is soluble when hot but sparingly soluble when cold.
-
Optimization: Once a good solvent system is found, optimize the cooling profile (e.g., slow cool vs. crash cool) and seeding to control crystal size and purity.
-
-
-
Potential Solution 2: Salt Formation / pH Swing. If your thia-azaspiro[3.4]octane has a basic nitrogen atom, you can often purify it by forming a salt.
-
Procedure:
-
Dissolve the crude material in a suitable solvent (e.g., ethyl acetate).
-
Add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt, leaving many non-basic impurities behind in the solvent.
-
Filter the salt, wash it, and then liberate the free base by partitioning it between a fresh organic solvent and an aqueous base (e.g., NaHCO₃ solution).
-
-
-
Potential Solution 3: Extractive Work-up. Design a multi-step liquid-liquid extraction procedure to remove impurities based on their acidity or basicity.[13] For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.
Frequently Asked Questions (FAQs)
Q: Which analytical techniques are essential for in-process control (IPC) during scale-up? A: At a minimum, Thin Layer Chromatography (TLC) should be used to quickly monitor the consumption of starting materials. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. They can quantify the formation of the product and detect the emergence of side products in near real-time, allowing for a more controlled reaction endpoint.[8]
Q: What are the primary safety considerations when scaling up this synthesis? A: Key safety considerations include:
-
Thermal Hazard Assessment: Understand the exothermicity of your reaction. A runaway reaction in a 100L reactor is vastly more dangerous than in a 100mL flask.[7] Consider performing a reaction calorimetry study.
-
Reagent Handling: Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are in place for handling large quantities of chemicals.
-
Pressure Management: Be aware of any potential gas evolution. Ensure the reactor is properly vented.
Q: How do I choose the optimal solvent for scale-up, considering both reaction performance and environmental impact? A: While reaction performance is key, solvent choice on scale-up must also consider safety, cost, and environmental factors (EHS). Green chemistry principles should be applied.[14] Solvents like toluene or 2-MeTHF are often preferred over chlorinated solvents like DCM. Water, if compatible with the chemistry, is an excellent green solvent.[15] Deep eutectic solvents (DESs) are also emerging as an environmentally benign option.[16] A solvent selection guide can be a valuable tool in this process.
Data Summary Example
The following table illustrates how to summarize data from a solvent screening experiment aimed at optimizing diastereoselectivity.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | THF | 25 | 12 | 85 | 2:1 |
| 2 | DCM | 25 | 12 | 81 | 1.5:1 |
| 3 | Toluene | 25 | 24 | 75 | 5:1 |
| 4 | Toluene | 0 | 36 | 72 | >10:1 |
| 5 | MeCN | 25 | 12 | 88 | 1:1 |
Data is illustrative. As shown, changing from THF to Toluene and lowering the temperature significantly improved the diastereomeric ratio, a common outcome in stereoselective synthesis.[9]
Example Protocol: Diastereoselective Synthesis of a Thia-azaspiro[3.4]octane Derivative (100g Scale)
This is a representative protocol and must be adapted and optimized for your specific substrate.
-
Reactor Setup: Equip a 2L, 3-necked, jacketed reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet.
-
Charge Reagents: Charge the reactor with the cyclic imine precursor (0.5 mol, 1.0 equiv) and anhydrous toluene (1 L). Begin stirring and cool the mixture to 0°C using the reactor jacket.
-
Controlled Addition: In a separate vessel, dissolve thioglycolic acid (0.55 mol, 1.1 equiv) in anhydrous toluene (250 mL). Transfer this solution to an addition funnel.
-
Reaction: Add the thioglycolic acid solution dropwise to the reactor over 2 hours, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress every hour using TLC or LC-MS.
-
Quench: Once the starting imine is consumed (approx. 3-5 hours), slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (500 mL), again ensuring the internal temperature stays below 15°C.
-
Work-up: Stop stirring and allow the layers to separate. Drain the aqueous layer. Wash the organic layer with brine (2 x 250 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Option A (Crystallization): Dissolve the crude solid in a minimal amount of hot isopropanol. Allow it to cool slowly to room temperature, then cool to 0-5°C for 4 hours. Filter the resulting crystals, wash with cold isopropanol, and dry under vacuum.
-
Option B (Chromatography): If crystallization fails, purify the crude material by flash column chromatography on silica gel.
-
References
-
Li, D., et al. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules. Available from: [Link]
-
Kumar, R., et al. (2023). Regio- and Diastereoselective Synthesis of Novel Spiro/Dispiro Heterocycles. Research Trend. Available from: [Link]
-
ResearchGate. Synthesis of spiro thiazolidine-4-one derivatives A–L. Available from: [Link]
-
Organic Letters. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Available from: [Link]
-
PubMed. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Available from: [Link]
-
RSC Publishing. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Available from: [Link]
-
Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]
-
Taylor & Francis Online. (2015). Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Available from: [Link]
-
ACS Publications. (2022). Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation. Organic Letters. Available from: [Link]
-
Der Pharma Chemica. Synthesis of Some New Binary and Spiro Heterocyclic Thiazolo[4,3-b][9][11][17]thiadiazole Ring Systems and Their Antimicrobial Evalu. Available from: [Link]
-
Taylor & Francis Online. (2021). Synthesis of new diastereoselective spiroheterocycles based on dual function of β-diketones. Available from: [Link]
-
RSC Publishing. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available from: [Link]
-
PMC. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Available from: [Link]
-
ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Available from: [Link]
-
PubMed. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Available from: [Link]
-
Reachest. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
GeeksforGeeks. (2023). Purification of Organic Compounds. Available from: [Link]
-
Frontiers. (2021). Editorial: Green Synthesis of Heterocycles. Available from: [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry. Available from: [Link]
-
ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available from: [Link]
-
Vedantu. (2024). Methods of Purification of Organic Compounds - Class 11 Chemistry Notes. Available from: [Link]
-
RSC Publishing. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. Available from: [Link]
-
RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available from: [Link]
-
MDPI. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Available from: [Link]
Sources
- 1. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 5-Azaspiro[3.4]octan-7-ylmethanol vs. Conventional Azacyclic Scaffolds
[1]
Executive Summary: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic rings to three-dimensional (3D) saturated scaffolds.[1] This transition improves solubility, reduces promiscuity, and enhances clinical success rates.
5-Azaspiro[3.4]octan-7-ylmethanol represents a strategic evolution in this class.[2] Unlike the widely adopted 2-azaspiro[3.3]heptane (a piperidine surrogate) or the planar piperidine itself, the 5-azaspiro[3.4]octane core offers a unique [4.5]-spiro geometry .[2] This specific topology provides distinct exit vectors for the hydroxyl handle, enabling interactions with binding pockets that are sterically inaccessible to [3.3]-spiro or monocyclic analogs.
This guide objectively compares the physicochemical profile, synthetic accessibility, and biological utility of the 5-azaspiro[3.4]octane scaffold against its primary competitors: Piperidine (the classic standard) and 2-Azaspiro[3.3]heptane (the modern standard).
Structural & Physicochemical Analysis[3][4][5][6][7][8][9]
Scaffold Geometry and Vectorality
The defining feature of 5-azaspiro[3.4]octane is the fusion of a rigid cyclobutane ring with a pyrrolidine ring at a single quaternary carbon.
-
Piperidine (Classic): Adopts a chair conformation.[3] Substituents at C4 are equatorial/axial.
-
2-Azaspiro[3.3]heptane (Modern): Dumbbell shape.[2] Linear vectorality (180° angle between substituents).
-
5-Azaspiro[3.4]octane (Subject): "L-shaped" or angular vectorality.[2] The nitrogen (position 5) is adjacent to the spiro center (position 4), creating a steric block that protects the amine while projecting the C7-hydroxymethyl group into a unique quadrant.
Comparative Data Table
The following data highlights why the 5-azaspiro[3.4] scaffold is a superior choice for lowering lipophilicity while maintaining metabolic stability.
| Property | 5-Azaspiro[3.4]octan-7-ylmethanol | Piperidin-4-ylmethanol | 2-Azaspiro[3.3]heptan-6-ylmethanol |
| Core Structure | Spiro [4.5] (Bicyclic) | Monocyclic (6-membered) | Spiro [4.4] (Bicyclic) |
| Fsp³ (Fraction sp³) | 1.0 (High 3D character) | 1.0 | 1.0 |
| LogP (Calc) | 0.2 - 0.5 | 0.8 - 1.1 | 0.1 - 0.4 |
| pKa (Conj.[2][4] Acid) | ~10.8 (Slightly reduced basicity) | ~11.2 | ~11.3 |
| Metabolic Liability | Low (Quaternary C blocks | High (Two vulnerable | Low (Quaternary C blocks |
| Vectorality | Angular / Kinked | Linear / Planar | Linear |
| TPSA (Ų) | ~40-45 | ~40 | ~40 |
Key Insight: The 5-azaspiro[3.4]octane scaffold lowers LogP comparable to the [3.3] system but offers a different vector for the alcohol handle, crucial for accessing "corner" pockets in enzymes or GPCRs.
Synthetic Accessibility & Methodology
Unlike piperidines, which are ubiquitous, spirocycles require specialized construction. The synthesis of 5-azaspiro[3.4]octan-7-ylmethanol typically relies on a modular [3+2] Cycloaddition or a Cyclobutanone Condensation strategy.[2]
Primary Synthetic Route (Cyclobutanone Condensation)
This route is preferred for its scalability and the availability of cyclobutanone precursors.
Protocol Overview:
-
Condensation: Cyclobutanone reacts with an appropriate amine source (e.g., allylamine) to form an imine.
-
Cyclization: An acid-catalyzed or radical-mediated cyclization closes the pyrrolidine ring onto the cyclobutane core.[2]
-
Functionalization: The hydroxymethyl group is installed via hydroboration-oxidation of an alkene intermediate or reduction of an ester precursor.[2]
Visualization of Synthetic Logic
The following diagram illustrates the strategic formation of the spiro-quaternary center, the most challenging step.
Caption: Modular synthesis of the 5-azaspiro[3.4]octane core via radical cyclization, establishing the critical quaternary spiro-center.
Biological Performance & Validation Protocols
To validate the superiority of 5-azaspiro[3.4]octan-7-ylmethanol over piperidine analogs, researchers must evaluate Metabolic Stability and Lipophilicity (LogD) .[2]
Experiment: Microsomal Stability Assay
The spiro-fusion at position 5 (adjacent to Nitrogen) blocks one of the two
Protocol:
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.
-
Sampling: Aliquot 50 µL samples at
min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope determines .
Self-Validating Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.[2] If Verapamil
Mechanistic Rationale for Stability
The diagram below details why the spiro scaffold resists metabolism compared to piperidine.
Caption: Mechanism of metabolic protection.[2] The quaternary spiro-carbon prevents alpha-hydroxylation, a common clearance pathway for cyclic amines.[2]
Conclusion: When to Use This Scaffold
Use 5-Azaspiro[3.4]octan-7-ylmethanol when:
-
Vector Tuning is Required: You need to position a polar group (hydroxyl) in a non-linear vector relative to the amine pharmacophore.
-
Solubility is Limiting: You need to lower LogP without introducing polar surface area (PSA) that might hinder permeability.
-
Metabolic Hotspots Exist: You need to block oxidation adjacent to the nitrogen atom without adding bulky gem-dimethyl groups.[2]
This scaffold is a validated, high-Fsp³ building block that offers a distinct "middle ground" between the small, rigid [3.3] spirocycles and the larger, flexible piperidines.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
-
Zheng, S., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.
-
PubChem. (n.d.). Compound Summary: 5-Azaspiro[3.4]octan-7-ylmethanol.[2][5] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [5-methyl-2-(2-methylbenzoyl)-2,5-diazaspiro[3.4]octan-7-yl]methanol | Molport-047-684-088 | Novel [molport.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - {5-azaspiro[3.4]octan-7-yl}methanol (C8H15NO) [pubchemlite.lcsb.uni.lu]
Escaping Flatland: Spectroscopic Validation of 5-Azaspiro[3.4]octan-7-ylmethanol vs. Monocyclic Scaffolds
Executive Summary: The Analytical Shift Toward High- Scaffolds
Modern drug discovery is undergoing a paradigm shift from flat, heavily aromatic molecules to highly three-dimensional,
However, the structural complexity of spirocycles introduces significant analytical challenges. Unlike flexible monocycles, spirocycles possess quaternary spiro-carbons and highly distinct diastereotopic protons that require rigorous, self-validating spectroscopic workflows. This guide objectively compares the spectroscopic validation of the rigid 5-Azaspiro[3.4]octan-7-ylmethanol (Product A) against a flexible monocyclic alternative, Pyrrolidin-3-ylmethanol (Product B), providing a comprehensive framework for structural confirmation.
Structural Causality: Why Spirocycles Demand Advanced Spectroscopy
The core difference between Product A and Product B lies in conformational entropy.
In Pyrrolidin-3-ylmethanol (Product B), the pyrrolidine ring is highly flexible, undergoing rapid pseudo-rotation at room temperature. This dynamic movement averages out the magnetic environments of the ring protons on the NMR timescale, leading to broadened multiplets and ambiguous Nuclear Overhauser Effect (NOE) spatial correlations.
Conversely, 5-Azaspiro[3.4]octan-7-ylmethanol (Product A) features a cyclobutane ring orthogonally fused to a pyrrolidine ring at a single quaternary carbon (C5)[3]. This fusion locks the conformation. As a direct result:
-
Diastereotopic Resolution: The locked geometry forces protons on the same methylene carbon into permanently distinct spatial environments (e.g., "axial-like" vs. "equatorial-like"), resulting in highly resolved, complex spin-spin splitting patterns.
-
The Quaternary Blindspot: The critical node of the molecule—the C5 spiro-carbon—lacks attached protons. It is invisible to standard
H NMR and HSQC, making it a single point of failure in structural validation if not properly assigned via long-range heteronuclear techniques (HMBC).
Self-Validating Experimental Workflow
To ensure absolute scientific integrity, the validation of 5-Azaspiro[3.4]octan-7-ylmethanol must follow a self-validating loop: Mass (LC-MS)
Workflow for self-validating spectroscopic analysis of spirocyclic scaffolds.
Step-by-Step Methodology
Step 1: LC-MS Analysis (Mass & Purity)
-
Challenge: Aliphatic spirocycles like 5-Azaspiro[3.4]octan-7-ylmethanol lack a strong UV chromophore, rendering standard 254 nm UV detection useless.
-
Protocol: Use a superficially porous particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) with a mobile phase gradient of Water/Acetonitrile (0.1% Formic Acid). Couple the system to an Evaporative Light Scattering Detector (ELSD) in series with a positive Electrospray Ionization (ESI+) mass spectrometer.
-
Validation: ELSD confirms >95% purity, while ESI+ yields the
ion at m/z 142.1.
Step 2: 1D NMR Acquisition (
-
Protocol: Dissolve 15 mg of the compound in 0.6 mL of CDCl
. Acquire H NMR at 500 MHz (16 scans, 10s relaxation delay to ensure accurate integration of the rigid system) and C NMR at 125 MHz (1024 scans). -
Validation: The
C spectrum must show exactly 8 distinct carbon signals. The spiro-carbon (C5) will appear as a characteristic low-intensity, deshielded quaternary peak around 64-68 ppm due to the adjacent nitrogen[5].
Step 3: 2D HMBC (Connectivity Mapping)
-
Protocol: Set the long-range coupling constant delay in the HMBC experiment to 8 Hz (
62.5 ms). -
Causality: This specific delay optimizes the detection of
and correlations. Because C5 is quaternary, its existence and position can only be proven by observing magnetization transfer from the cyclobutane protons (H1/H3) and the pyrrolidine protons (H6/H8) across the spiro-junction.
HMBC correlation map validating the quaternary spiro-carbon (C5) connectivity.
Step 4: 2D NOESY (Spatial Conformation)
-
Protocol: Acquire a 2D NOESY spectrum with a mixing time of 300 ms.
-
Validation: Look for through-space cross-peaks between the cyclobutane methylene protons and the pyrrolidine protons. In a flexible monocycle, these peaks are weak or absent due to conformational averaging. In the spirocycle, the orthogonal lock forces these protons into close, permanent proximity (< 5 Å), yielding strong, definitive NOE cross-peaks.
Quantitative Data Comparison
The following tables summarize the objective performance and analytical signatures of the spirocyclic target versus the flexible alternative.
Table 1: Scaffold Performance & Physicochemical Comparison
| Metric | Product A: 5-Azaspiro[3.4]octan-7-ylmethanol | Product B: Pyrrolidin-3-ylmethanol | Causality / Impact |
| Structural Rigidity | High (Orthogonally locked) | Low (Rapid pseudo-rotation) | Rigid scaffolds reduce the entropic penalty upon target binding. |
| Fraction | 1.00 (8/8 carbons) | 1.00 (5/5 carbons) | Both "escape flatland," but Product A offers a larger 3D volume. |
| Exit Vector Predictability | Excellent | Poor | The spiro-fusion fixes the hydroxymethyl group into a predictable trajectory. |
| NMR Signal Resolution | High (Distinct diastereotopic shifts) | Low (Signal averaging) | Rigidity prevents signal blending, allowing precise structural assignment. |
Table 2: Diagnostic Spectroscopic Signatures
| Analytical Parameter | Product A: 5-Azaspiro[3.4]octan-7-ylmethanol | Product B: Pyrrolidin-3-ylmethanol |
| LC-MS Detection | Requires ELSD/CAD; ESI+ | Requires ELSD/CAD; ESI+ |
| Key | ||
| Complex, highly resolved multiplets ( | Broad, overlapping multiplets ( | |
| NOESY Cross-Peaks | Strong inter-ring correlations (Cyclobutane | Weak intra-ring correlations only |
| HMBC Dependency | Critical: Required to prove C5 linkage | Optional: 1D/COSY is usually sufficient |
Conclusion
While flexible monocycles like Pyrrolidin-3-ylmethanol offer synthetic simplicity, they fail to provide the highly predictable, rigid 3D pharmacophore vectors demanded by modern drug discovery. 5-Azaspiro[3.4]octan-7-ylmethanol solves this by locking the molecular conformation via a spirocyclic junction. However, this structural advantage necessitates a rigorous, self-validating analytical approach. By combining ELSD-triggered LC-MS with carefully calibrated HMBC and NOESY NMR experiments, researchers can definitively map the quaternary spiro-node and validate the orthogonal 3D geometry of the scaffold.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150–183. URL:[Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. URL:[Link]
-
Burda, K., et al. (2024). "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis." Pharmaceuticals, 17(7), 844. URL:[Link]
-
Carmody, L. C., et al. (2022). "Development and anticancer properties of Up284, a spirocyclic candidate ADRM1/RPN13 inhibitor." PLoS One, 17(3), e0264221. URL:[Link]
Sources
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- 2. Development and anticancer properties of Up284, a spirocyclic candidate ADRM1/RPN13 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02602D [pubs.rsc.org]
- 4. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
comparative study of azaspirocyclic scaffolds in drug design
[1]
Executive Summary: The Escape from Flatland
In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. Traditional aromatic scaffolds (phenyl, pyridine) often suffer from poor solubility and non-specific binding (promiscuity). Azaspirocyclic scaffolds—structures where two rings share a single nitrogen-containing atom or a carbon atom adjacent to nitrogen—offer a geometric solution.[1] By increasing the fraction of sp3-hybridized carbons (
This guide objectively compares Azaspirocyclic Scaffolds (specifically focusing on the privileged azaspiro[3.3]heptane and spiro-piperidine classes) against traditional Aliphatic Heterocycles (piperidine, morpholine) and Planar Aromatics .
Part 1: Comparative Technical Analysis
Physicochemical Profile: The Advantage[3][4][5]
The primary driver for adopting azaspirocycles is the modulation of lipophilicity (
Table 1: Comparative Physicochemical Properties
| Property | Phenyl (Planar) | Piperidine (Chair) | Azaspiro[3.3]heptane (Spiro) | Impact of Spiro Scaffold |
| Geometry | 2D Planar | 3D (Chair/Boat) | 3D (Rigid/Orthogonal) | Access to novel chemical space; specific vector projection.[4][5] |
| 0.0 | ~0.83 | 1.0 | Higher | |
| Solubility | Low | Moderate | High | Disrupts crystal packing energy; increases solvation. |
| Lipophilicity | High ( | Moderate ( | Low ( | Lowers |
| Metabolic Stability | Variable (CYP oxidation) | Moderate ( | High | Quaternary center blocks metabolic "soft spots". |
Geometric Vector Analysis
A critical, often overlooked aspect is the Exit Vector . In a piperidine ring, substituents at the 4-position project at specific angles defined by the chair conformation. Azaspirocycles, particularly strained systems like azaspiro[3.3]heptane, project substituents at distinct angles, often orthogonal to the primary ring plane. This allows for "reaching" binding pockets that are sterically inaccessible to flat or chair-shaped molecules.
Caption: Figure 1. Vector analysis showing how spirocyclic rigidity accesses novel binding sub-pockets compared to traditional scaffolds.
Metabolic Stability: The "Spiro Effect"[3][4][8][9]
Metabolic clearance often occurs via oxidation at carbon atoms alpha to the nitrogen (
-
Piperidine: The
-carbons are secondary ( ) and highly susceptible to CYP450 oxidation. -
Azaspirocycles: The spiro center is a quaternary carbon.[2] If the nitrogen is adjacent to this center (e.g., 2-azaspiro[3.3]heptane), the steric bulk and lack of abstractable protons at the bridgehead significantly retard oxidative metabolism.
Part 2: Case Studies & Performance Data
Case Study A: Bupivacaine Bioisosteres (Anesthetics)
Source: Mykhailiuk et al. (2023)[6]
Researchers replaced the central piperidine ring of the local anesthetic Bupivacaine with 1-azaspiro[3.3]heptane .
-
Objective: Create a patent-free analogue with reduced cardiotoxicity.
-
Result:
-
Potency: Maintained local anesthetic activity.
-
Toxicity: The spiro-analogue showed a 1.3 to 5.0-fold increase in lethal dose (lower toxicity) compared to Bupivacaine.[7]
-
Mechanism: The spiro scaffold altered the pKa and lipophilicity, reducing hERG channel inhibition (a common cause of cardiotoxicity) while maintaining sodium channel blockade.
-
Case Study B: MCHr1 Antagonists (Obesity)
Source: Johansson et al. (2016)[2]
-
Challenge: The lead compound contained a morpholine ring and suffered from high lipophilicity (
) and hERG liability. -
Intervention: Replaced morpholine with diverse azaspiro scaffolds.
-
Outcome:
-
LogD: Reduced by ~1.0 unit.
-
Selectivity: Improved margin between MCHr1 potency and hERG inhibition.[2]
-
Metabolic Stability: Clearance reduced due to the elimination of the morpholine metabolic soft spot.
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Azaspiro[3.3]heptane
Note: This scaffold is harder to access than the 2-isomer but offers unique vectors. The following is a validated route using the Graf isocyanate method.
Reagents:
-
Methylene cyclobutane (Starting material)
-
Red-Al or LiAlH4 (Reducing agent)
Workflow:
-
Cycloaddition: React methylene cyclobutane with chlorosulfonyl isocyanate at 0°C to form the spiro-
-lactam intermediate. This is a [2+2] cycloaddition. -
Hydrolysis: Mild acidic hydrolysis removes the sulfonyl group (if not eliminated in situ).
-
Reduction: Treat the spiro-
-lactam with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at reflux. -
Workup: Quench with Rochelle's salt, extract with ether, and purify via distillation or column chromatography (DCM/MeOH/NH3).
Caption: Figure 2. Synthetic route for 1-azaspiro[3.3]heptane via [2+2] cycloaddition and reduction.
Protocol 2: Comparative Microsomal Stability Assay
Use this protocol to validate the "Spiro Effect" against a piperidine control.
-
Preparation: Prepare 10 mM stock solutions of the Test Compound (Spiro) and Control (Piperidine analogue) in DMSO.
-
Incubation:
-
Mix liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add cofactor NADPH (1 mM).
-
Add test compounds (final conc. 1
M). -
Incubate at 37°C.
-
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).-
Success Metric: A 2-fold reduction in
for the spiro compound vs. the piperidine control is considered significant.
-
Part 4: Decision Framework
When should you deploy azaspirocyclic scaffolds? Use this logic flow to determine utility in your SAR (Structure-Activity Relationship) campaign.
Caption: Figure 3. Decision matrix for implementing spirocyclic scaffolds in lead optimization.
References
-
Burkhard, J. A., et al. (2010).[9][10][11] The Use of Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K., et al. (2023).[8] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link
-
Johansson, A., et al. (2016).[2] Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of Morpholine. Bioorganic & Medicinal Chemistry Letters. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
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Biological Evaluation of Azaspiro Derivatives as Antitumor Agents: A Comparative Guide
Executive Overview & Structural Rationale
In contemporary oncology drug development, achieving target specificity while minimizing off-target toxicity remains a primary hurdle. Azaspiro derivatives—characterized by their unique spirocyclic scaffold where two rings are orthogonally fused at a single nitrogen-adjacent carbon atom—offer exceptional conformational rigidity. This 3D architecture allows them to occupy complex kinase pockets and protein-protein interaction sites far more effectively than traditional flat, planar chemotherapeutics.
As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of emerging azaspiro classes against standard benchmarks. Furthermore, this guide deconstructs the self-validating experimental workflows required to rigorously prove their mechanisms of action, ensuring that every claim of cytotoxicity is backed by orthogonal molecular validation.
Comparative Efficacy: Quantitative Performance Analysis
Azaspiro derivatives exhibit highly potent antiproliferative activities across a broad spectrum of malignancies. The table below synthesizes the IC50 values, target cell lines, and primary molecular targets of leading azaspiro classes, demonstrating their competitive edge over conventional agents like Erlotinib or Doxorubicin.
| Compound Class | Specific Derivative | Target Cancer Cell Line | IC50 Value | Primary Mechanism of Action | Ref |
| 1-Oxa-4-azaspiro[4.5]decane | Compound 11h | MDA-MB-231 (Breast) | 0.08 µM | Cytotoxicity, Apoptosis Induction | [1] |
| 1-Thia-4-azaspiro[4.5]decane | Compound 7 | HCT-116 (Colon) | 0.12 µM | Cytotoxicity, Dose-dependent inhibition | [2] |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 µM | EGFR Kinase Inhibition, G2/M Arrest | [3] |
| 1-Oxa-3-azaspiro[5.5]undecane | CIMO | MDA-MB-231 (Breast) | 3.41 µM | JAK2/STAT3 Inhibition, G0/G1 Arrest | |
| 3-Azaspiro[bicyclo[3.1.0]hexane] | Compound 4e | HeLa (Cervical) | 4.20 µM | SubG1 Accumulation, Actin Disruption | [4] |
| Azaspiro hydantoin | ASHD | Reh / K562 (Leukemia) | 28.0 µM | Mitochondrial Apoptosis, Caspase 9/3 | [5] |
Mechanistic Pathways: How Azaspiro Compounds Induce Cell Death
The biological superiority of azaspiro compounds stems from their ability to simultaneously disrupt multiple oncogenic signaling cascades.
-
Kinase Inhibition (JAK2/STAT3 & EGFR): Compounds such as CIMO specifically inhibit the phosphorylation of JAK2. This blockade prevents the downstream activation of STAT3, a transcription factor critical for the survival and metastasis of estrogen receptor-negative (ER-) breast cancers. Similarly, SPP10 acts as a potent EGFR inhibitor, outperforming Erlotinib in specific lung and breast cancer models[3].
-
Mitochondrial Apoptosis & Caspase Activation: Derivatives like ASHD and oxa/azaspiro[4,5]trienones induce severe mitochondrial membrane depolarization (ΔΨm). This stress alters the Bcl-2/Bax ratio, triggering the release of cytochrome c and the subsequent execution of the cell via the intrinsic caspase cascade (Caspase-9 and Caspase-3)[5],[6].
Fig 1: Mechanism of azaspiro derivatives targeting JAK2/STAT3 and mitochondrial apoptosis pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the biological evaluation of these agents relies on a self-validating matrix of assays. Each experimental step is designed to address the inherent limitations of the previous one, building an unbreakable chain of causality.
Fig 2: Self-validating experimental workflow for the biological evaluation of antitumor agents.
Protocol 1: High-Throughput Viability Screening (MTT Assay)
Causality & Logic: The MTT assay measures mitochondrial reductase activity as a proxy for cell viability. While highly scalable for initial IC50 determination, it cannot differentiate between cell death (cytotoxicity) and mere growth inhibition (cytostasis)[7]. Therefore, it serves strictly as a primary filter. Step-by-Step Methodology:
-
Seed target cancer cells (e.g., MDA-MB-231, HeLa) in 96-well plates at a density of
cells/well and incubate overnight at 37°C in 5% CO₂. -
Treat cells with azaspiro derivatives at varying logarithmic concentrations (e.g., 0.1 µM to 100 µM) for 48 to 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for exactly 4 hours to allow the formation of purple formazan crystals.
-
Carefully aspirate the media and solubilize the crystals using 150 µL of DMSO per well.
-
Measure absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.
Protocol 2: Cell Cycle & Apoptosis Resolution (Flow Cytometry)
Causality & Logic: To resolve the ambiguity of the MTT assay, flow cytometry is employed. Propidium Iodide (PI) staining reveals if cells are arrested in specific phases (e.g., G0/G1 for CIMO, G2/M for SPP10[3]). Annexin V-FITC/PI double staining distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+)[5]. Step-by-Step Methodology (Annexin V/PI):
-
Harvest azaspiro-treated cells (including floating dead cells) and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of
cells/mL. -
Transfer 100 µL of the solution to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer and analyze via flow cytometry within 1 hour, gating for quadrant distribution to quantify apoptotic populations.
Protocol 3: Mechanistic Confirmation (Western Blotting)
Causality & Logic: Flow cytometry confirms the phenotypic outcome (apoptosis), but Western blotting identifies the molecular trigger. By probing for cleaved Caspase-3, Bax upregulation, or decreased phosphorylated-STAT3, researchers validate the specific intracellular target engaged by the azaspiro compound,[8]. Step-by-Step Methodology:
-
Lyse treated cells using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Quantify protein concentration using a BCA assay.
-
Resolve 30-40 µg of protein via SDS-PAGE (10-12% gels) and electro-transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Probe with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-JAK2) overnight at 4°C.
-
Wash three times with TBST, apply HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL chemiluminescence detection system.
References
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI / NIH.[Link]
-
An azaspirane derivative suppresses growth and induces apoptosis of ER-positive and ER-negative breast cancer cells through the modulation of JAK2/STAT3 signaling pathway. Spandidos Publications / PubMed.[Link]
-
Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. PLOS One / NIH.[Link]
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. MDPI.[Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI.[Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.[Link]
-
Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption. PubMed / NIH.[Link]
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- 5. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest | PLOS One [journals.plos.org]
- 8. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest | PLOS One [journals.plos.org]
Escaping Flatland: The Strategic Advantages of Spirocyclic Scaffolds Over Monocyclic Ring Systems
Executive Summary
For decades, medicinal chemistry has relied heavily on flat,
The transition to spirocycles —bicyclic systems joined by a single quaternary
Physicochemical Superiority: The Paradigm
The fundamental advantage of spirocycles lies in their three-dimensional topology. Monocyclic systems often suffer from high crystal lattice energy due to planar stacking, which drastically reduces aqueous solubility.
By introducing a quaternary spiro-carbon, the molecule is forced into an orthogonal, 3D geometry. This structural disruption prevents efficient
Logical flow comparing physicochemical outcomes of monocyclic vs. spirocyclic scaffolds.
Target Binding and Conformational Pre-organization
From a thermodynamic perspective, flexible monocycles incur a high entropic penalty upon binding, as they must "freeze" into a single bioactive conformation. Spirocycles possess a dense, rigid architecture that "pre-organizes" the molecule[5]. This rigidity creates spatially well-defined exit vectors , allowing medicinal chemists to project pharmacophores precisely into deep, 3D binding pockets that planar molecules cannot reach.
Metabolic Shielding
The quaternary carbon of a spirocycle acts as a steric shield. In monocyclic systems like morpholine, the
Quantitative Data: Monocycles vs. Spirocycles
The theoretical advantages of spirocycles translate directly into quantifiable experimental improvements. Below is a synthesis of comparative data demonstrating the superiority of spirocyclic scaffolds in multiparametric optimization.
Table 1: General Physicochemical Comparison
| Property | Monocyclic Amine (e.g., Piperidine) | Spirocyclic Isostere (e.g., Azaspiro[3.3]heptane) | Mechanistic Rationale |
| Low | High | Quaternary carbon introduces orthogonal 3D topology[2]. | |
| Lipophilicity ( | Higher | Lower ( | Disruption of planar hydrophobic surfaces[4]. |
| Aqueous Solubility | Moderate | High | Lower crystal lattice energy due to 3D shape[3]. |
| Metabolic Stability | Vulnerable | Shielded | Orthogonal rings sterically hinder CYP450 access to |
Table 2: Case Studies in Drug Optimization
| Target / Program | Original Monocycle | Substituted Spirocycle | Observed Experimental Advantage |
| MCHr1 Antagonists | Morpholine | Azaspirocycle | Lowered |
| PLK4 Inhibitors | Planar Alkene | Spirocyclic Cyclopropane | Markedly improved aqueous solubility and DMPK profile[3]. |
| SHP2 Inhibitors | Flexible Amine | Fused Spirocycle | Maintained primary amine orientation, retained 3 H-bonds, improved cellular efficacy[2]. |
Experimental Protocol: Multiparametric Profiling
To objectively validate the metabolic shielding advantages of a spirocycle over its monocyclic analog, a robust, self-validating in vitro assay is required. As an Application Scientist, I recommend the following Human Liver Microsome (HLM) Stability Assay to quantify intrinsic clearance (
Protocol Design & Causality
-
Why HLMs? HLMs contain the full complement of Phase I CYP450 enzymes, providing a highly translatable model for human hepatic clearance.
-
Why 0.5 mg/mL Protein? Using a standardized, low protein concentration ensures that non-specific protein binding does not artificially mask the true intrinsic clearance rate of highly lipophilic monocycles.
-
Why NADPH? NADPH is the obligate electron donor for CYP450 enzymes. Adding it precisely initiates the reaction, isolating Phase I metabolic stability from background degradation.
Self-Validating System Requirements
A protocol is only as trustworthy as its controls. This assay utilizes a built-in self-validation mechanism:
-
Positive Control (High Clearance): Verapamil.
-
Negative Control (Low Clearance): Warfarin. Validation Logic: If Verapamil's calculated half-life (
) exceeds 15 minutes, it indicates the HLM batch has lost enzymatic activity, and the entire assay plate automatically self-invalidates, preventing false-positive stability data for the spirocycles.
Step-by-Step Methodology
-
Compound Preparation: Prepare 10 mM DMSO stocks of the spirocycle, the monocyclic analog, Verapamil, and Warfarin. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Microsome Incubation: Aliquot 50 µL of the compound solution into a 96-well plate. Add 50 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of pre-warmed 10 mM NADPH solution to all wells (except negative control wells, which receive buffer) to initiate Phase I metabolism.
-
Time-Course Sampling & Quenching: At
minutes, extract a 20 µL aliquot and immediately quench the reaction by dispensing it into 80 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting CYP activity. -
Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of the parent compound.
-
Data Processing: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression (
) is used to calculate ( ) and ( ).
Step-by-step workflow for evaluating in vitro microsomal stability of spirocycles.
Conclusion
The integration of spirocyclic scaffolds is not merely a structural novelty; it is a fundamental strategy to overcome the physicochemical limitations of monocyclic rings. By increasing
References
Sources
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Assessing the Metabolic Stability of Azaspiro Compounds: A Comparative Technical Guide
Topic: Assessing the Metabolic Stability of Azaspiro Compounds Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and DMPK Scientists.[1][2]
Executive Summary: The "Escape from Flatland" & Metabolic Trade-offs
In modern drug discovery, the transition from flat, aromatic scaffolds (e.g., phenyl, pyridine) or flexible saturated heterocycles (e.g., piperidine, morpholine) to rigid, three-dimensional (3D) spirocycles is a dominant strategy.[2][3][4] Azaspiro compounds—specifically azaspiro[3.3]heptanes , azaspiro[4.5]decanes , and oxa-azaspiro variants—are increasingly deployed to improve aqueous solubility and lower lipophilicity (LogD) without sacrificing potency.
However, a common misconception is that "rigidification" automatically equates to "metabolic stability." While azaspiro scaffolds often block specific metabolic soft spots (e.g., the
This guide objectively compares the metabolic performance of azaspiro scaffolds against their traditional bioisosteres and provides a self-validating experimental framework for assessing their stability.
Comparative Analysis: Azaspiro Scaffolds vs. Traditional Alternatives[5]
The following analysis synthesizes data comparing the metabolic and physicochemical profiles of the Azaspiro[3.3]heptane scaffold against the traditional Piperidine scaffold it often replaces.
Table 1: Physicochemical & Metabolic Performance Matrix[6]
| Feature | Piperidine (Reference) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane |
| Topology | Flexible, 2D (Chair) | Rigid, 3D (90° twist) | Rigid, 3D (Twisted) | Rigid, 3D |
| Basicity ( | ~10.0 - 11.0 | Higher (+0.5 to +1.5 units) | Similar/Higher | Lower (due to oxygen inductive effect) |
| Lipophilicity (LogD) | High (Baseline) | Lower (~1.0 unit decrease) | Lower | Lowest (Significant decrease) |
| Metabolic Liability | N-dealkylation, Strain release | N-dealkylation | Stable to oxidative metabolism | |
| HLM Stability ( | Moderate | Often Higher (Faster clearance) | Moderate (Better than 2-aza) | High Stability (Reduced turnover) |
| Solubility | Low/Moderate | High | High | Very High |
Critical Insight: The Basicity-Clearance Paradox
Data indicates that replacing a piperidine with a 2-azaspiro[3.3]heptane often increases intrinsic clearance (
-
Mechanism: The spiro-cycle forces the nitrogen lone pair into a more exposed, accessible conformation, raising the
. -
Consequence: Higher basicity can lead to increased binding affinity to CYP450 heme centers or increased lysosomal trapping in hepatocyte assays, skewing
data. -
Solution: The 1-azaspiro isomer or oxa-azaspiro variants often mitigate this by modulating basicity or sterically shielding the nitrogen more effectively.
Experimental Protocol: Self-Validating Stability Assessment
To accurately assess azaspiro compounds, standard protocols must be adapted to account for their high polarity and basicity.
Workflow: Microsomal vs. Hepatocyte Stability
Objective: Determine Intrinsic Clearance (
Phase A: System Validation (The "Go/No-Go" Check)
Before testing the azaspiro candidate, validate the system using a High-Clearance Control (e.g., Verapamil) and a Low-Clearance Control (e.g., Warfarin).
-
Acceptance Criteria: Controls must fall within 2-fold of historical
values. -
Azaspiro Specific: Include a Lysosomal Trapping Control (e.g., Imipramine) if using hepatocytes, as basic azaspiro compounds are prone to lysosomal sequestration, which mimics stability but is actually just accumulation.
Phase B: Step-by-Step Incubation Protocol
-
Preparation of Stock:
-
Dissolve Azaspiro compound in DMSO (10 mM).
-
Note: Ensure DMSO concentration in final assay is <0.1% to avoid CYP inhibition.
-
-
Microsomal Incubation (HLM):
-
Matrix: Human Liver Microsomes (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Crucial: Verify pH after adding the basic azaspiro compound; shifts can alter enzymatic activity.
-
Cofactor: NADPH (1 mM) or NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.
-
Termination: Add ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Hepatocyte Incubation (Suspension):
-
Cell Density:
cells/mL.[5] -
Media: Williams’ Medium E (WME).
-
Self-Validating Step: Measure cell viability (Trypan Blue) pre- and post-incubation. Must remain >80%.
-
-
Bioanalysis (LC-MS/MS):
-
Column: C18 Reverse Phase (High pH stable columns preferred for basic amines).
-
Mobile Phase: Ammonium Bicarbonate (pH 10) often yields better peak shape for azaspiro amines than acidic formate.
-
Phase C: Data Calculation
Calculate
Visualization of Metabolic Pathways & Decision Logic
Diagram 1: Metabolic Soft Spot Analysis (Azaspiro vs. Piperidine)
This diagram illustrates the shift in metabolic liability when "scaffold hopping" from Piperidine to Azaspiro.
Caption: Comparison of metabolic liabilities. Azaspiro scaffolds block alpha-carbon oxidation but increase risk of N-oxidation due to elevated basicity.
Diagram 2: Experimental Decision Matrix
A logic flow for selecting the correct assay based on the compound's physicochemical properties.
Caption: Workflow for selecting stability assays. Highly basic azaspiro compounds require hepatocyte assays to account for transport/trapping.
References
-
BenchChem. (2025).[6][7] A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. BenchChem Technical Guides. Link
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51).[8] Link
-
Chiodi, R., et al. (2025). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Link
-
Ackley, D. C., et al. (2004).[9] Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Link
-
Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Case Studies. Link
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- 4. tandfonline.com [tandfonline.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to X-ray Analysis of Novel Oxa-Spirocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Oxa-spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, represent a frontier in medicinal chemistry and materials science. Their rigid, complex structures can lead to novel pharmacological activities and unique material properties. However, this same structural complexity presents a significant challenge for definitive characterization. Unambiguous determination of stereochemistry, conformation, and solid-state packing is paramount, and for this, X-ray crystallography is the gold standard.[1]
This guide provides a comparative analysis of key X-ray diffraction techniques, offering field-proven insights into experimental design, data interpretation, and structural validation for novel oxa-spirocyclic compounds.
Choosing the Right Technique: A Comparative Analysis
The first critical decision in the analytical workflow is selecting the appropriate X-ray diffraction method. The choice hinges on the nature of the sample and the desired level of structural detail. The two primary techniques are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm)[2] | Microcrystalline powder (~10 µm particle size)[3] |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, polymorphism.[4][5] | Phase identification, lattice parameters, crystal system, sample purity, polymorphism.[2][6] |
| Resolution | Atomic resolution[4] | Lower resolution, potential for peak overlap[4] |
| Primary Application | Unambiguous structure elucidation of novel compounds.[4] | Quality control, phase purity analysis, screening for crystalline forms.[3] |
| Time & Complexity | Time-intensive, requires significant expertise for crystallization and data analysis.[2] | Rapid analysis (often < 20 minutes), user-friendly.[2] |
Expert Insight: For a novel oxa-spirocyclic compound, SC-XRD is the definitive method. It is the only technique that can provide the precise atomic coordinates needed to confirm the molecule's connectivity, conformation, and absolute stereochemistry.[5] PXRD serves as an invaluable, high-throughput complementary tool. It is ideal for confirming if a bulk sample is composed of the same crystalline phase as the single crystal selected for SC-XRD analysis and for screening different crystallization conditions.[3][4]
The Experimental & Analytical Workflow
A successful crystallographic analysis is a multi-stage process that demands meticulous attention to detail, from sample preparation to data deposition.
Caption: Workflow from compound to validated crystal structure.
Protocol: Achieving High-Quality Crystals
Crystallization is often the most challenging step in the entire process.[7] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For novel oxa-spirocyclic compounds, which can be conformationally rigid yet have complex surfaces, a systematic approach is crucial.
Objective: To grow single crystals suitable for SC-XRD.
Materials:
-
Purified oxa-spirocyclic compound (>95% purity)[8]
-
A range of high-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water)
-
Small, clean glass vials (e.g., 1-4 mL)
-
Microscope for crystal inspection
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent (or solvent system) will dissolve your compound when hot but have low solubility when cold.[9][10]
-
Causality: This temperature-dependent solubility differential is the driving force for crystallization upon slow cooling.[11]
-
Procedure: Test the solubility of ~1-2 mg of your compound in 0.1 mL of various solvents at room temperature and with gentle heating.
-
-
Prepare a Saturated Solution: Dissolve the compound in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[12]
-
Slow Evaporation:
-
Procedure: Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.
-
Mechanism: As the solvent slowly evaporates, the concentration of the compound increases, eventually exceeding its solubility limit and promoting crystal nucleation and growth.
-
-
Vapor Diffusion (Solvent Layering): This is a highly effective technique for difficult compounds.[13]
-
Procedure: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
Mechanism: The poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing crystallization.[13]
-
-
Crystal Harvesting: Once crystals of sufficient size appear (often after several days or weeks), carefully remove them from the solution using a loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.[13]
Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This protocol outlines the essential steps for determining the structure from a single crystal.
Objective: To obtain a high-resolution 3D atomic model of the oxa-spirocyclic compound.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
Low-temperature device (e.g., nitrogen or helium cryostream)
Step-by-Step Methodology:
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.
-
Data Collection:
-
Procedure: Cool the crystal to a low temperature (typically 100 K). This is critical as it minimizes thermal motion of the atoms, leading to higher quality diffraction data.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by the detector as a series of spots.[5]
-
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: This step solves the "phase problem," as detectors can only record intensities, not the phase information of the X-rays.[8] For small molecules like oxa-spirocycles, direct methods or dual-space algorithms (as implemented in software like SHELXT or Olex2) are typically successful.
-
Structure Refinement: An initial atomic model is refined using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[14]
-
Structure Validation: This is a non-negotiable step for ensuring the trustworthiness of the model.
-
Procedure: The final structural model is typically validated using the IUCr's checkCIF service.[15] This program checks for geometric inconsistencies, potential symmetry issues, and overall model quality.
-
Key Metrics: Pay close attention to the R-factors (R1, wR2), which indicate the agreement between the model and the data, and the Goodness-of-Fit (GooF).[16]
-
The Role of Synchrotron Radiation
For particularly challenging cases, such as weakly diffracting microcrystals, synchrotron sources offer a powerful alternative to laboratory X-ray sources.[17]
| Feature | Laboratory X-ray Source | Synchrotron Source |
| Intensity | Standard | 1-2 orders of magnitude (or more) higher intensity[17] |
| Wavelength | Fixed (e.g., Cu, Mo) | Tunable |
| Beam Collimation | Standard | Highly collimated |
| Use Case | Routine crystallography | Micro-crystals, weakly diffracting samples, charge density studies, addressing radiation damage.[18][19] |
Expert Insight: The extremely high flux of a synchrotron beam allows data to be collected from crystals far too small for a home source.[17] This can be a project-saving capability when crystallization proves exceptionally difficult. Furthermore, the ability to tune the wavelength is essential for resolving absolute stereochemistry in compounds containing only light atoms (C, H, N, O) via anomalous diffraction.[20]
Data Validation and Deposition: The Final Steps to Publication
A crystal structure is not considered fully validated until it has been deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[21]
Caption: The crystallographic data validation and deposition workflow.
Self-Validating Protocol for Deposition:
-
Prepare Files: Generate the final Crystallographic Information File (CIF) and the structure factor file (.fcf) from your refinement software.[16]
-
Internal Validation: Before deposition, run the CIF through a local checkCIF program.[15]
-
Address Alerts: Critically evaluate any "Alerts" (A or B level). These may indicate genuine issues with your model (e.g., unusual bond lengths, missing hydrogen atoms, incorrect symmetry) that must be corrected.[16] If an alert is an unavoidable artifact of the structure, a detailed explanation must be included in the CIF.
-
Deposit Data: Use the CCDC's online deposition service to upload your CIF and structure factor files.[22][23] The system will perform another validation check.
-
Enhance Data: Add crucial metadata, such as crystallization conditions and compound appearance, to increase the value and reusability of your data.[16]
-
Submission: Upon successful deposition, you will receive a CCDC number for each structure. This number must be included in your manuscript upon submission to a journal, allowing reviewers and readers to access your data.[15]
By adhering to this rigorous, self-validating workflow, researchers can ensure the integrity, accuracy, and long-term value of their crystallographic data, providing an unshakeable foundation for the study of novel oxa-spirocyclic compounds.
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Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]
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Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Available from: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). Deposit. Available from: [Link]
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Wlodawer, A., Dauter, Z., & Minor, W. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Expert Opinion on Drug Discovery, 12(9), 891–901. Available from: [Link]
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Current Opinion in Structural Biology, 23(5), 753–760. Available from: [Link]
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Krivovichev, S. V. (2018). Crystallographic analysis of a series of inorganic compounds. Russian Chemical Reviews, 87(4), 307-333. Available from: [Link]
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MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available from: [Link]
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Part 1: The Emergence of Oxa-Spirocyclic Scaffolds in Antihypertensive Drug Discovery
An Investigator's Guide to the In Vivo Evaluation of Antihypertensive Oxa-Spirocyclic Analogues
Hypertension remains a cornerstone of cardiovascular disease, necessitating a continuous search for novel therapeutic agents with improved efficacy, safety, and physicochemical properties.[1] Spirocyclic systems—molecules containing at least two rings connected by a single common atom—have gained prominence in medicinal chemistry for their ability to introduce three-dimensional complexity, leading to enhanced target specificity and novel intellectual property.
A significant advancement in this area is the development of oxa-spirocycles, where an oxygen atom is incorporated into the spirocyclic framework. This modification has been shown to confer substantial benefits, most notably a dramatic improvement in aqueous solubility (up to 40-fold) and a reduction in lipophilicity.[2][3][4] These properties are highly desirable in drug development, as they can lead to improved pharmacokinetic profiles and reduced off-target effects. In vivo studies have confirmed the potential of these scaffolds, with oxa-spirocyclic analogues of the known antihypertensive drug terazosin demonstrating potent activity.[2][3]
This guide will compare and contrast different classes of spirocyclic and oxa-spirocyclic compounds investigated for antihypertensive effects, detail the critical in vivo methodologies for their evaluation, and provide the causal logic behind these experimental choices.
Part 2: Comparative Analysis of Spirocyclic Antihypertensive Agents
The antihypertensive effects of spirocyclic compounds are not monolithic; they are achieved through diverse mechanisms of action. Below, we compare two prominent classes: alpha-adrenoceptor antagonists and mineralocorticoid receptor (MR) antagonists.
Class 1: Alpha-Adrenoceptor Antagonists
This class functions by blocking α-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure. The spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-one] system is a key example.
In vivo evaluation of these compounds in the Spontaneously Hypertensive Rat (SHR) model revealed that the (2S,11bS) diastereoisomers were significantly more potent.[5] Specifically, compound (-)-9e [(2S,3S,11bS)-Spiro-[2-ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-one]] was identified as one of the most efficacious in this series, while its enantiomer, (+)-9e, was inactive, highlighting the critical importance of stereochemistry for biological activity.[5]
Class 2: Mineralocorticoid Receptor (MR) Antagonists
MR antagonists work by blocking the action of aldosterone, a hormone that promotes sodium and water retention, thereby increasing blood pressure.[6] This class includes both steroidal spirolactones like Spironolactone and novel non-steroidal antagonists like Finerenone.
-
Spironolactone : A widely used steroidal MRA, it competitively blocks aldosterone binding.[6][7] In vivo studies in rats demonstrate its ability to increase the urinary Na+/K+ ratio, a marker of MR antagonism, at a dose of 10 mg/kg.[8]
-
Finerenone : A non-steroidal MRA with high selectivity.[9] It has demonstrated significant antihypertensive and organ-protective effects in preclinical and clinical studies.[10][11] In rat models of hypertension-induced organ damage, finerenone has been shown to decrease systolic blood pressure in a dose-dependent manner and improve cardiac function.[9][10]
Quantitative Performance Comparison
The following table summarizes key in vivo data for representative compounds, providing a basis for objective comparison.
| Compound Class | Representative Compound(s) | Mechanism of Action | In Vivo Model | Dose | Key Efficacy Endpoint(s) | Reference(s) |
| Oxa-Spirocyclic | (-)-9e (Spiro-oxazolidinone) | α-Adrenoceptor Antagonist | Spontaneously Hypertensive Rat (SHR) | Not specified | Potent antihypertensive activity | [5] |
| Spirocyclic (Steroidal) | Spironolactone | Mineralocorticoid Receptor (MR) Antagonist | Adrenalectomized Rats | 10 mg/kg (p.o.) | Significant increase in urinary Na+/K+ ratio | [8] |
| Spirocyclic (Non-Steroidal) | Finerenone | Mineralocorticoid Receptor (MR) Antagonist | Hypertensive Rats | 1-10 mg/kg (p.o.) | Dose-dependent decrease in Systolic Blood Pressure (SBP) | [9][10] |
| Other (for comparison) | Compound 221s (2,9) | RAAS Inhibition (ACEI-like) | Spontaneously Hypertensive Rat (SHR) | Not specified | ~50 mmHg SBP reduction; ~35 mmHg DBP reduction | [12] |
| Other (for comparison) | Taxifolin | Multiple (PI3K/Akt/eNOS, NO-sGC-cGMP, etc.) | Spontaneously Hypertensive Rat (SHR) | 60 mg/kg (p.o.) | ~60 mmHg SBP reduction | [13] |
Part 3: Mechanistic Pathways in Focus
Understanding the underlying signaling pathways is critical for rational drug design and development. The two primary mechanisms discussed are visualized below.
Mechanism 1: Alpha-Adrenoceptor Antagonism
Alpha-blockers prevent norepinephrine from binding to α1-receptors on vascular smooth muscle. This inhibits vasoconstriction, leading to vasodilation and a decrease in blood pressure.
Caption: Alpha-adrenoceptor antagonism pathway.
Mechanism 2: Mineralocorticoid Receptor Antagonism
MRAs block aldosterone from binding to its receptor in the kidneys and other tissues. This prevents the transcription of genes that lead to sodium and water retention and fibrosis, ultimately lowering blood pressure and protecting organs.[6][11]
Caption: Mineralocorticoid receptor antagonism pathway.
Part 4: Core Experimental Protocols for In Vivo Evaluation
A robust and reproducible in vivo protocol is the cornerstone of preclinical antihypertensive drug evaluation. The following workflow is a self-validating system designed for accuracy and reliability.
Workflow: Preclinical Antihypertensive Screening
Caption: Standard workflow for in vivo antihypertensive studies.
Protocol 1: Spontaneously Hypertensive Rat (SHR) Model
-
Rationale for Selection: The SHR is the most widely used and studied genetic model of essential hypertension.[14] Its pathophysiology, including an overactive renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system, shares similarities with human hypertension, making it ideal for screening potential antihypertensive drugs.[15][16]
-
Step-by-Step Protocol:
-
Procurement: Obtain male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (for control) at 10-12 weeks of age, when hypertension is well-established.[15]
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility and handling procedures before any measurements are taken. This is critical to minimize stress-induced blood pressure fluctuations.
-
Protocol 2: Non-Invasive Blood Pressure (NIBP) Measurement via Tail-Cuff
-
Causality Behind Choice: The tail-cuff method is a standard, non-invasive technique that allows for repeated measurements on the same animal over the course of a chronic study, minimizing the number of animals required and tracking the antihypertensive effect over time.[4]
-
Step-by-Step Protocol:
-
Animal Restraint: Gently place the conscious rat into a restraining device. The appropriate size should be chosen to prevent movement without causing distress.
-
Warming: Warm the rat's tail using a heat lamp or warming chamber for 5-10 minutes to increase blood flow and improve signal detection.
-
Cuff Placement: Place the occlusion cuff and sensor cuff on the base of the rat's tail.
-
Acclimatization to Procedure: Before recording official measurements, run 5-10 preliminary inflation/deflation cycles to acclimate the animal to the cuff pressure. This step is essential for obtaining stable and reliable baseline readings.
-
Data Acquisition: Record a series of 10-15 measurements. The system will automatically detect systolic and diastolic blood pressure.
-
Data Validation: For a measurement set to be considered valid, at least 7-10 readings should be consistent (e.g., within a 10-15 mmHg range). Average these valid readings to obtain the final value for that time point.
-
Part 5: Conclusion and Future Directions
Oxa-spirocyclic analogues represent a promising frontier in the development of novel antihypertensive therapies. Their advantageous physicochemical properties, coupled with demonstrated in vivo efficacy through mechanisms like alpha-adrenoceptor antagonism, position them as valuable leads for further investigation.[2][5] The comparative success of other spirocyclic compounds, such as the non-steroidal MRA finerenone, underscores the therapeutic potential of targeting hypertension with structurally complex molecules.[9][11]
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and long-term in vivo studies to assess effects on end-organ damage. By employing robust and validated experimental protocols, the scientific community can effectively evaluate and advance these promising compounds toward clinical application.
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SHR(Spontaneous Hypertensive Rat) - Inotiv. (n.d.). Inotiv. [Link]
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Spontaneously Hypertensive (SHR) rat, SHR/NCrl - Animalab. (n.d.). Animalab. [Link]
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Finerenone improves ventricular remodeling and cardiac function in hypertensive rats via IRE1 modulation of XBP1 and TRAF2. (2025). ResearchGate. [Link]
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Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease. (2024). PMC. [Link]
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Mineralocorticoid receptor antagonist - Wikipedia. (n.d.). Wikipedia. [Link]
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Mechanistic Causality: Why Spirocycles Alter Physicochemical Properties
Escaping Flatland: A Comparative Guide to the Physicochemical Properties of Spirocycles vs. Planar Aromatics
The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining evolution in modern drug discovery[1]. Coined as "escaping flatland," this structural strategy directly addresses the high clinical attrition rates caused by poor physicochemical and pharmacokinetic profiles. Among sp3-rich scaffolds, spirocycles—molecules where two rings are connected by a single common carbon atom—offer a unique combination of conformational rigidity and precise 3D vector projection[2].
As an Application Scientist, I frequently observe discovery teams defaulting to phenyl or heteroaryl rings due to synthetic ease. However, this guide objectively compares the physicochemical performance of spirocycles against their planar counterparts, providing the mechanistic causality and self-validating experimental protocols required to successfully implement scaffold hopping in your pipeline.
To understand why replacing a planar ring with a spirocycle alters a molecule's behavior, we must examine the thermodynamics of solubility and metabolism:
-
Aqueous Solubility & Lipophilicity: Planar aromatic rings exhibit high crystal lattice energies driven by
stacking, which severely limits aqueous solubility. The rigid, orthogonal 3D geometry of a spirocycle disrupts this crystal packing, lowering the melting point and reducing the energetic penalty of aqueous solvation[3]. Furthermore, the removal of lipophilic -electron clouds generally decreases the partition coefficient (clogP/LogD)[4]. -
Metabolic Stability (Intrinsic Clearance,
): Cytochrome P450 (CYP) enzymes often target electron-rich aromatic rings for epoxidation or hydroxylation. Spirocycles remove these specific liabilities[5]. However, causality is bidirectional: while aromatic oxidation is prevented, the new aliphatic C-H bonds in the spirocycle can become novel sites for CYP-mediated metabolism if they are not sterically shielded[4].
Logical flow of how increasing Fsp3 via spirocycles alters physicochemical and metabolic profiles.
Objective Comparative Data
To objectively evaluate these mechanistic claims, we must analyze head-to-head experimental data comparing planar parent compounds to their spirocyclic analogs.
Case Study A: Enhancing Solubility in Antitubercular Agents In the optimization of benzothiazinones, replacing a planar piperazine ring with a spirocyclic azabicyclo[3.1.0]hexan-3-amine (Compound 5) drastically disrupted molecular planarity[3]. This resulted in a massive thermodynamic shift, improving solubility by over 1000-fold while simultaneously reducing microsomal clearance[3].
Table 1: Physicochemical comparison of PBTZ169 vs. Spirocyclic Analog[3]
| Compound | Scaffold Type | clogP | Kinetic Solubility (µg/mL) | Relative Microsomal Clearance |
| PBTZ169 | Planar Piperazine | ~3.5 | < 0.01 | 1.0x (Baseline) |
| Compound 5 | Spirocyclic Amine | Lowered | > 10.0 | 0.5x (2-fold improvement) |
Case Study B: The Nuance of Aliphatic Metabolism in Sonidegib Analogs Spirocycles are not a magic bullet; their 3D nature can expose new metabolic liabilities. When the meta-substituted phenyl ring of the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core, the lipophilicity improved (clogP dropped from 6.8 to 6.0)[4]. However, the exposed aliphatic protons of the spirocycle were highly susceptible to CYP oxidation, resulting in worse metabolic stability[4].
Table 2: Physicochemical comparison of Sonidegib vs. Spiro[3.3]heptane Analogs[4]
| Compound | Scaffold Type | clogP | HLM | Metabolic Stability |
| Sonidegib | Planar Phenyl | 6.8 | 18 | High |
| trans-76 | Spiro[3.3]heptane | 6.0 | 36 | Moderate |
| cis-76 | Spiro[3.3]heptane | 6.0 | 156 | Poor |
Self-Validating Experimental Protocols
To generate the comparative data shown above, robust assays are required. A protocol is only trustworthy if it acts as a self-validating system containing internal controls to rule out false positives.
Protocol 1: High-Throughput Kinetic Aqueous Solubility (LC-MS/MS)
Causality Check: We use kinetic solubility rather than thermodynamic solubility in early discovery because it allows high-throughput screening directly from DMSO stocks, reflecting the actual conditions of in vitro biological assays.
-
Preparation: Spike a 10 mM DMSO stock of the test compound into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 200 µM (Ensure final DMSO concentration is
2%). -
Equilibration: Agitate the microplate at 300 rpm for 24 hours at 25°C to reach pseudo-equilibrium.
-
Self-Validation (Critical Step): Centrifuge the plate at 10,000 x g for 15 minutes. Why? Failing to pellet suspended nano-precipitates will cause them to be injected into the LC-MS/MS, yielding falsely elevated solubility readings.
-
Quantification: Transfer the supernatant and quantify via LC-MS/MS against a standard curve prepared in a matching matrix.
Protocol 2: Microsomal Intrinsic Clearance ( )
Causality Check: Human Liver Microsomes (HLM) are utilized because they contain the primary Phase I metabolic enzymes (CYPs) localized in the endoplasmic reticulum. NADPH is added because it is the obligate electron donor required for the CYP450 catalytic cycle.
Self-validating workflow for determining microsomal intrinsic clearance using LC-MS/MS.
-
Incubation Mix: Prepare 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Self-Validation Controls: Include Verapamil as a positive control (to verify CYP activity) and a "No-NADPH" negative control (to rule out chemical instability in the buffer).
-
Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Quenching: At
= 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Why? The cold organic solvent instantly denatures and precipitates the microsomal proteins, completely halting enzymatic activity. -
Analysis: Centrifuge at 4,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Conclusion
The strategic incorporation of spirocyclic scaffolds is a powerful tool for modulating physicochemical properties. While they reliably disrupt planarity to enhance aqueous solubility and lower lipophilicity, their impact on metabolic stability is highly dependent on the specific 3D vector projection and the steric shielding of their aliphatic protons. Rigorous, self-validating experimental workflows are essential to accurately map these property shifts during lead optimization.
References
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Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (NIH/PubMed). Available at:[Link]
-
Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. PMC (National Institutes of Health). Available at:[Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at:[Link]
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- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tandfonline.com [tandfonline.com]
Mechanistic Rationale: The Causality of Spirocyclic Properties
As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the pharmacokinetic liabilities inherent to planar saturated heterocycles like piperidine, piperazine, and morpholine. While these rings are ubiquitous in FDA-approved drugs, their flat topologies often lead to high lipophilicity (logD), susceptibility to cytochrome P450 (CYP)-mediated
The strategic transition toward
The substitution of a piperidine or morpholine ring with an azaspiro[3.3]heptane core is not merely a structural novelty; it fundamentally alters the molecule's electronic and steric microenvironment.
-
Lipophilicity (logD) Reduction: Counterintuitively, 1[1]. This is driven by a slight increase in the basicity (pKa) of the amine and the altered solvation energy of the spherical 3D geometry compared to the planar ring, which requires a larger hydration shell[1].
-
Metabolic Stability via Steric Shielding: Piperidine clearance is heavily driven by CYP-mediated oxidation at the
-carbon. Early attempts using 2-azaspiro[3.3]heptane failed to improve stability because the molecule possesses four equivalent, highly exposed -protons[2]. However, 3[3]. This completely eliminates oxidizable C-H bonds at one -position and sterically shields the other, dramatically reducing intrinsic clearance[3].
Workflow detailing the mechanistic rationale and validation of azaspiro bioisosteric replacements.
Comparative Data Analysis
To objectively evaluate these scaffolds, we compare the physicochemical properties of model amide compounds containing piperidine against its spirocyclic analogues. The data below highlights the critical difference between the 2-azaspiro and 1-azaspiro connectivity.
| Scaffold in Model Amide | pKa (Amine HCl) | Solubility (µM) | logD (pH 7.4) | Metabolic Stability (% remaining, 30 min) |
| Piperidine | 11.2 | 136 | 1.61 | 35% |
| 2-Azaspiro[3.3]heptane | 11.3 | 12 | 1.55 | 15% |
| 1-Azaspiro[3.3]heptane | 11.4 | 13 | 1.59 | 60% |
Data synthesized from comparative bioisostere profiling studies[2]. Note: While kinetic solubility in this specific truncated model is lower for the spirocycles, incorporation of azaspiro cores into full drug molecules frequently improves thermodynamic solubility by disrupting flat crystal lattice packing.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in our lead optimization data, the following protocols are designed as self-validating systems. They incorporate internal checks that prevent artifacts from being misinterpreted as biological phenomena.
Protocol A: Self-Validating In Vitro Metabolic Stability (HLM)
This assay determines intrinsic clearance (
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working solution in 0.5 M Potassium Phosphate Buffer (pH 7.4).
-
Incubation Matrix: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare the reaction mixture containing 0.5 mg/mL HLM protein in the phosphate buffer.
-
Self-Validation Controls:
-
Positive Control: Verapamil (confirms system is active for high-clearance).
-
Negative Control: Warfarin (confirms system does not degrade low-clearance compounds).
-
Minus-NADPH Control: Run a parallel incubation without the NADPH regenerating system. (If the compound degrades here, the instability is chemical or driven by non-CYP enzymes, not CYP450 oxidation).
-
-
Initiation & Sampling: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of % remaining vs. time to calculate
and .
Protocol B: Mass-Balance Validated Shake-Flask logD (pH 7.4)
Lipophilicity drives both potency and toxicity. This protocol ensures that compound lost to glassware binding or precipitation is not falsely calculated as partitioning into the lipid phase.
-
Phase Saturation: Vigorously stir 1-octanol and 10 mM PBS (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.
-
Spiking: Dissolve the test compound in the aqueous phase to a known precise concentration (
, typically 10-50 µM). -
Partitioning: Add equal volumes (e.g., 1 mL each) of the spiked aqueous phase and the saturated 1-octanol phase into a glass vial.
-
Equilibration: Shake the vial mechanically at 25°C for 2 hours. Centrifuge at 2,000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous (
) and octanol ( ) phases. Quantify via LC-MS/MS against a standard curve. -
Self-Validation (Mass Balance): Calculate total recovered mass:
. The recovery must be of . If recovery is low, the compound has precipitated or bound to the glass, and the resulting logD value is discarded as an artifact.
Case Studies in Lead Optimization
Case Study 1: Bupivacaine Optimization (Piperidine Replacement) The local anesthetic Bupivacaine relies on a piperidine ring, which dictates its duration of action and toxicity profile. 3[3]. The resulting patent-free analogue maintained the requisite basicity for target engagement while demonstrating high in vivo anesthetic activity, validating the 1-azaspiro core as a functional mimic with distinct IP space[3].
Case Study 2: BTK Inhibitors (Morpholine Replacement) In the development of Bruton's tyrosine kinase (BTK) inhibitors, a morpholinoamide lead exhibited unacceptably high microsomal clearance due to oxidation at the morpholine 2-position, leading to ring opening[4].4[4]. The spirocyclic analog demonstrated significantly improved metabolic stability and aqueous solubility while marginally affecting target affinity[4].
Conclusion
Azaspiro cores are not one-size-fits-all solutions, but when applied with a deep understanding of structural causality, they are exceptionally powerful tools. By selecting the correct connectivity (e.g., 1-azaspiro over 2-azaspiro to block
References
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition / PubMed (NIH) URL:[Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ChemMedChem / PMC (NIH) URL:[Link]
-
Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Source: Chimia URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
